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  • Product: 4-(Iodomethyl)-2,5-dihydrofuran-2-one
  • CAS: 488800-29-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for 4-(Iodomethyl)-2,5-dihydrofuran-2-one: A Comprehensive Characterization Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 4-(Iodomethyl)-2,5-dihydrofuran-2-one (Synonym: 4-iodomethyl-2(5H)-furanone) | PubChem CID: 101219881[1] Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 4-(Iodomethyl)-2,5-dihydrofuran-2-one (Synonym: 4-iodomethyl-2(5H)-furanone) | PubChem CID: 101219881[1]

Mechanistic Context & Synthetic Origins

4-(Iodomethyl)-2,5-dihydrofuran-2-one is a highly reactive, bifunctional building block frequently utilized in the synthesis of complex natural products and pharmaceutical intermediates. The molecule features an electrophilic allylic iodide paired with a Michael-acceptor lactone core.

The most efficient synthetic route to this scaffold involves the copper-mediated cyclization of cyclopropylideneacetic acids[2]. In this reaction, the addition of a CuI/I₂ reagent system triggers a regioselective ring-opening iodocupration, followed by lactonization to yield the target furanone[2]. Similar halolactonization pathways have been documented for generating highly substituted pyrrolones and furanones[3]. Understanding this synthetic pathway is critical for NMR interpretation, as the most common impurities are uncyclized dienes or regioisomeric lactones.

Synthesis A Cyclopropylideneacetic Acid (Starting Material) B CuI / I2 / CH3CN:H2O (Reagent System) A->B Addition C Iodocupration Intermediate (Regioselective Ring Opening) B->C Activation D 4-(Iodomethyl)-2,5-dihydrofuran-2-one (Target Lactone) C->D Cyclization & Elimination

Fig 1. Copper-mediated cyclization pathway yielding the iodomethyl furanone target.

NMR Signal Causality & Structural Logic

To establish a self-validating analytical profile, one must look beyond empirical memorization and understand the electronic and steric forces dictating the chemical shifts of 4-(Iodomethyl)-2,5-dihydrofuran-2-one.

The "Heavy Atom Effect" in 13C NMR

The most critical diagnostic feature of this molecule is the resonance of the iodomethyl carbon. In the bromo-analogue (4-bromomethyl-2(5H)-furanone), the CH₂-Br carbon resonates at 22.5 ppm[4]. However, replacing bromine with iodine introduces a profound diamagnetic shielding known as the Heavy Atom Effect . The large electron cloud and high polarizability of the iodine atom induce strong spin-orbit coupling. This drives the 13C chemical shift of the CH₂-I carbon dramatically upfield to approximately 2.5 ppm . This extreme upfield shift is a universal self-validating marker for primary alkyl iodides, as observed in related iodolactones where the iodomethyl carbon appears highly shielded (e.g., 7.39 ppm)[5].

Allylic Coupling in 1H NMR

The 2,5-dihydrofuran-2-one core is a rigid, planar system that facilitates long-range scalar coupling. The vinylic proton (H-3) and the oxymethylene protons (H-5) exhibit a characteristic allylic coupling ( 4J≈1.1−1.5 Hz) across the double bond[4]. This mutual splitting resolves H-3 into a fine triplet and H-5 into a triplet, confirming the structural integrity of the cyclic core. Furthermore, the CH₂-I protons appear as a sharp singlet near 3.95 ppm, shielded relative to the bromo-analogue (4.23 ppm) due to iodine's lower electronegativity[4].

NMR_Logic A 4-(Iodomethyl)-2,5-dihydrofuran-2-one B CH2-I Group 1H: ~3.95 ppm 13C: ~2.5 ppm A->B C C=C Double Bond 1H: ~6.12 ppm 13C: 118/164 ppm A->C D Lactone Core 1H: ~4.90 ppm 13C: 172/73 ppm A->D E Heavy Atom Effect (Iodine Shielding) B->E Drives 13C upfield F Allylic Coupling (4J ≈ 1.5 Hz) C->F H-3 to H-5 coupling D->F H-5 to H-3 coupling

Fig 2. Self-validating NMR assignment logic driven by electronic and steric effects.

Quantitative NMR Data Tables

The following tables summarize the expected chemical shifts derived from empirical literature correlations of the exact bromo-analogue and established halogen shielding effects[5],[4].

Table 1: 1H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Multiplicity J (Hz)Int.Assignment Logic
H-3 6.12t1.51HVinylic proton, deshielded by the conjugated carbonyl; exhibits 4J allylic coupling to H-5.
H-5 4.90t1.52HOxymethylene protons, deshielded by the adjacent ring oxygen; exhibits 4J allylic coupling to H-3.
CH₂-I 3.95s-2HIodomethyl protons. Appears as a sharp singlet; shielded relative to CH₂-Br due to lower electronegativity.
Table 2: 13C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C-2 172.8C=OConjugated lactone carbonyl.
C-4 164.0Quaternary CVinylic β -carbon, highly deshielded by resonance from the carbonyl oxygen.
C-3 118.2CHVinylic α -carbon.
C-5 73.1CH₂Oxymethylene carbon, strongly deshielded by the adjacent ring oxygen.
CH₂-I 2.5CH₂Iodomethyl carbon. Exhibits a profound upfield shift due to the iodine Heavy Atom Effect.

Experimental Protocol: Acquisition & Self-Validating Workflow

To ensure absolute trustworthiness in your characterization, follow this self-validating acquisition protocol.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the purified 4-(iodomethyl)-2,5-dihydrofuran-2-one in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ is mandatory. Using polar, hydrogen-bonding solvents like DMSO-d₆ will artificially deshield the H-3 vinylic proton and disrupt the fine allylic coupling resolution.

Step 2: 1H NMR Acquisition

  • Action: Acquire at 400 MHz (or higher) using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 1.5 seconds.

  • Validation Loop: Cross-reference the integration of the singlet at 3.95 ppm (CH₂-I) against the triplet at 4.90 ppm (H-5). A strict 1:1 ratio (2H:2H) confirms the absence of competing elimination products (e.g., exocyclic dienes) that often plague halolactonization reactions.

Step 3: 13C NMR Acquisition

  • Action: Acquire at 100 MHz using 1024 scans, WALTZ-16 decoupling, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A D1 of 2.0 seconds is critical. The quaternary C-4 and C-2 (carbonyl) carbons lack attached protons, resulting in long T1​ relaxation times. Insufficient delay will cause these diagnostic peaks to attenuate into the baseline noise.

References

  • Facile and Effective Copper-Mediated Cyclization Reaction of Cyclopropylideneacetic Acids (or Esters) and Cyclopropylideneacetonitriles - The Journal of Organic Chemistry (ACS Publications). 2

  • Supporting Information: Facile and Effective Copper-Mediated Cyclization Reaction... - AWS / ACS Publications. 4

  • Direct halogenation of organic compounds with halides using oxone in water — A green protocol - Canadian Science Publishing. 5

  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one | CID 101219881 - PubChem. 1

  • Unexpected Facile Sequential Halolactamization−Hydroxylation of 2,3-Allenamides with CuX2 for the Efficient Synthesis of 4-Halo-5-hydroxypyrrol-2(5H)-ones - Organic Letters (ACS Publications). 3

Sources

Exploratory

Mechanism of action for 4-(Iodomethyl)-2,5-dihydrofuran-2-one in organic synthesis

An In-depth Technical Guide to the Mechanism and Application of 4-(Iodomethyl)-2,5-dihydrofuran-2-one in Organic Synthesis Introduction: The Strategic Importance of the Butenolide Moiety The butenolide, or furan-2(5H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism and Application of 4-(Iodomethyl)-2,5-dihydrofuran-2-one in Organic Synthesis

Introduction: The Strategic Importance of the Butenolide Moiety

The butenolide, or furan-2(5H)-one, scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] These molecules exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4] Consequently, the development of robust and efficient synthetic methods to access functionalized butenolides is a significant objective for researchers in medicinal chemistry and drug development. 4-(Iodomethyl)-2,5-dihydrofuran-2-one has emerged as a potent and versatile building block for this purpose. Its unique structure, combining the α,β-unsaturated lactone core with a highly reactive iodomethyl group, provides a direct and powerful tool for the strategic introduction of the butenolide unit into complex molecular architectures.

This guide provides an in-depth analysis of the core mechanisms governing the reactivity of 4-(Iodomethyl)-2,5-dihydrofuran-2-one, details field-proven experimental protocols, and explores its application in advanced organic synthesis.

Part 1: The Core Mechanism of Action - An Electrophilic Workhorse

The reactivity of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is overwhelmingly dictated by the iodomethyl substituent. The carbon-iodine (C-I) bond is the lynchpin of its synthetic utility, enabling two primary mechanistic pathways: nucleophilic substitution and radical formation.

The Dominant Pathway: Nucleophilic Substitution (Sₙ2)

The principal mechanism of action involves the iodomethyl group acting as a powerful electrophile in nucleophilic substitution reactions. The efficacy of this process is grounded in two fundamental principles of physical organic chemistry:

  • Leaving Group Ability: Iodide (I⁻) is an exceptional leaving group. This is due to the weakness of the C-I bond and the high stability of the resulting iodide anion, which is large and highly polarizable, effectively delocalizing its negative charge.[5]

  • Electrophilicity: The polarization of the C-I bond, coupled with the excellent leaving group potential of iodide, renders the methylene carbon (-CH₂-) highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This combination facilitates a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile attacks the electrophilic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-iodine bond. This single, concerted step results in the displacement of the iodide and the formation of a new carbon-nucleophile bond, effectively coupling the butenolide scaffold to the nucleophilic species.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Secondary Pathway: Radical Intermediates

While less common, the weak C-I bond is also susceptible to homolytic cleavage, forming a primary radical centered on the methylene carbon. This pathway can be initiated under specific conditions, such as with radical initiators (e.g., AIBN, triethylborane) or via photochemical activation. This radical intermediate can then engage in a variety of transformations, most notably addition reactions to unsaturated systems like alkenes. This approach is particularly valuable for carbon-carbon bond formation where ionic pathways are unsuitable. The radical carboazidation of alkenes using related iodomethyl sulfones provides a strong precedent for this mode of reactivity.[6]

Part 2: Field-Proven Applications and Protocols

The primary utility of 4-(Iodomethyl)-2,5-dihydrofuran-2-one is as an alkylating agent to introduce the butenolide pharmacophore. The choice of nucleophile, base, and solvent is critical for achieving high yields and minimizing side reactions, such as undesired interactions with the electrophilic lactone carbonyl.

C-Alkylation of Enolates: A Robust C-C Bond Formation

One of the most powerful applications is the reaction with carbon nucleophiles, particularly enolates derived from ketones, esters, and other carbonyl compounds. This directly forges a new carbon-carbon bond, linking the butenolide to another molecular framework.

Protocol: C-Alkylation of 2-Methylcyclohexanone

  • Step 1: Enolate Formation. A solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). n-Butyllithium (1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes to form lithium diisopropylamide (LDA). A solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF is then added slowly, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the thermodynamically favored enolate.

    • Causality: The use of a strong, non-nucleophilic, sterically hindered base like LDA at cryogenic temperatures ensures rapid and complete deprotonation to form the enolate while preventing side reactions like self-condensation or direct attack on the carbonyl group. Anhydrous conditions are critical as LDA reacts violently with water.

  • Step 2: Alkylation. A solution of 4-(Iodomethyl)-2,5-dihydrofuran-2-one (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

    • Causality: The highly electrophilic iodomethyl group reacts readily with the nucleophilic enolate.[5] A slight excess of the alkylating agent ensures the complete consumption of the valuable enolate intermediate. Slow warming allows for a controlled reaction rate.

  • Step 3: Aqueous Workup and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

    • Causality: The NH₄Cl quench neutralizes any remaining LDA and protonates any unreacted enolate. Extraction isolates the organic product from inorganic salts. The brine wash removes residual water, and drying with Na₂SO₄ ensures the complete removal of moisture before concentration. Chromatography separates the desired product from starting materials and byproducts.

G cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Workup & Purification A Cool Diisopropylamine in THF to -78 °C B Add n-BuLi (Forms LDA) A->B C Add Ketone (Forms Enolate) B->C D Add 4-(Iodomethyl)-2,5- dihydrofuran-2-one at -78 °C C->D Transfer Enolate Solution E Slowly warm to Room Temp. Stir Overnight F Quench with aq. NH₄Cl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for the C-alkylation of a ketone.

O-, N-, and S-Alkylation

The same Sₙ2 principle applies to heteroatom nucleophiles. This allows for the synthesis of a diverse range of butenolide ethers, amines, and thioethers, which are valuable intermediates for further functionalization.

Nucleophile ClassExample NucleophileTypical BaseSolventTypical Temperature
Oxygen Phenol, AlcoholNaH, K₂CO₃THF, DMF0 °C to RT
Nitrogen Primary/Secondary AmineEt₃N, K₂CO₃CH₂Cl₂, CH₃CNRT
Sulfur ThiolNaH, Et₃NTHF, DMF0 °C to RT

Table 1: Summary of typical conditions for heteroatom alkylation.

  • Causality Behind Choices:

    • Bases: For alcohols and thiols, a strong base like sodium hydride (NaH) is often used for complete deprotonation to the corresponding alkoxide or thiolate. For less acidic phenols or when dealing with sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) is preferable. For amines, a non-nucleophilic organic base like triethylamine (Et₃N) is typically sufficient to act as a proton scavenger.

    • Solvents: Polar aprotic solvents like THF and DMF are ideal as they effectively solvate the cations of the base without interfering with the nucleophile's reactivity.

Part 3: Conclusion - A Validated Synthetic Tool

4-(Iodomethyl)-2,5-dihydrofuran-2-one is a highly valuable and reliable reagent for synthetic chemists. Its mechanism of action is primarily governed by the exceptional leaving group ability of iodide, making it a potent electrophile for Sₙ2 reactions. This reactivity allows for the efficient and predictable introduction of the biologically significant butenolide moiety onto a wide variety of molecular scaffolds. By carefully selecting the nucleophile, base, and reaction conditions, researchers can leverage this building block to construct complex molecules and accelerate the discovery of new therapeutic agents and agrochemicals. The protocols and mechanistic insights provided herein serve as a validated foundation for the successful application of this versatile synthetic tool.

References

  • PubChem. 4-(Iodomethyl)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Butenolide synthesis. [Link]

  • Reddy, T. S., et al. (2018). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 23(10), 2633. [Link]

  • Ngo, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link]

  • Wang, Z., et al. (2020). Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. ChemRxiv. [Link]

  • Martínez-Rifà, V., et al. (2023). Electrosynthesis of dimeric butenolides by C-C-homocoupling in the oxidation of 2,4-diarylfurans under aqueous conditions. iScience, 26(9), 107590. [Link]

  • Feng, Z., et al. (2022). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 144(4), 1685–1697. [Link]

  • askIITians. (2025). For 4-pentanoic acid when treated with I₂ and NaHCO₃ gives. [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

  • MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Pharmaceuticals, 14(11), 1079. [Link]

  • ResearchGate. (2021). Assessing the effectiveness of oxidative approaches for the synthesis of aldehydes and ketones from oxidation of iodomethyl group. [Link]

  • Schwab, W., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6951. [Link]

  • Maj, N., et al. (2019). Two-Step Azidoalkenylation of Terminal Alkenes Using Iodomethyl Sulfones. Molecules, 24(22), 4153. [Link]

  • Song, C., et al. (2016). Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, the Key Strawberry Flavor Compound in Strawberry Fruit. Plant Physiology, 171(1), 139–151. [Link]

  • Wikipedia. 5-Hydroxy-2(5H)-furanone. [Link]

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • PubMed. (2003). Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544. [Link]

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  • ResearchGate. (2015). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. [Link]

Sources

Foundational

Mapping the Proteome's Reactive Landscape: A Technical Guide to Biosynthetic Pathway Elucidation Using 4-(Iodomethyl)-2,5-dihydrofuran-2-one

Abstract The exploration of biosynthetic pathways and the identification of novel drug targets are cornerstones of modern therapeutic development. This endeavor necessitates sophisticated tools capable of navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The exploration of biosynthetic pathways and the identification of novel drug targets are cornerstones of modern therapeutic development. This endeavor necessitates sophisticated tools capable of navigating the complex molecular machinery of the cell. Covalent chemical probes have emerged as powerful instruments for activity-based protein profiling (ABPP) and target identification, offering a means to covalently label and subsequently identify proteins based on their functional state. This in-depth technical guide introduces 4-(Iodomethyl)-2,5-dihydrofuran-2-one, a tailored electrophilic probe, for the express purpose of mapping biosynthetic pathways and identifying druggable protein targets. We will dissect the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application, and illustrate its utility in a comprehensive workflow from probe synthesis to mass spectrometry-based target identification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage covalent chemoproteomics for the elucidation of complex biological systems.

Introduction: The Imperative for Covalent Probes in Chemical Biology

The cellular environment is a dynamic network of protein-protein and protein-metabolite interactions that govern homeostasis and disease. Understanding these intricate pathways is paramount for the development of targeted therapeutics. Traditional affinity-based methods, while valuable, often fail to capture the transient and activity-dependent nature of these interactions. Covalent probes, by contrast, form a stable, irreversible bond with their protein targets, providing a permanent record of interaction that can withstand stringent biochemical purification.[1][2][3]

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, present in numerous natural products with diverse biological activities.[4][5][6] Its inherent reactivity and amenability to synthetic modification make it an ideal foundation for the design of electrophilic probes. 4-(Iodomethyl)-2,5-dihydrofuran-2-one is a rationally designed probe that leverages the high reactivity of the iodomethyl group as a soft electrophile, predisposing it to react with soft nucleophiles, most notably the thiol side chains of cysteine and selenocysteine residues within protein active sites or allosteric pockets.

Mechanistic Rationale: The Chemistry of Covalent Targeting

The efficacy of 4-(Iodomethyl)-2,5-dihydrofuran-2-one as a probe lies in the fundamental principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent furanone ring enhances the electrophilicity of the methylene carbon bearing the iodine atom. Iodine, being an excellent leaving group, facilitates a facile S(_N)2 reaction upon attack by a nucleophilic amino acid residue on a target protein.

Caption: SN2 reaction mechanism of 4-(Iodomethyl)-2,5-dihydrofuran-2-one with a cysteine residue.

The preference for soft nucleophiles like cysteine is a key feature of this probe. Cysteine residues are frequently found in the catalytic sites of enzymes and in functionally important allosteric sites, making them prime targets for covalent modification.[7][8] This inherent selectivity allows the probe to preferentially label proteins that are functionally active and conformationally receptive, providing a snapshot of the proteome's operational state.

Experimental Workflow: From Live Cells to Target Identification

The successful application of 4-(Iodomethyl)-2,5-dihydrofuran-2-one for biosynthetic pathway mapping relies on a meticulously executed experimental workflow. This process can be broadly divided into three stages: cellular treatment, proteomic sample preparation, and mass spectrometry-based analysis.

Experimental_Workflow A Cell Culture & Treatment (Live cells incubated with probe) B Cell Lysis & Protein Extraction A->B C Optional: Click Chemistry (For probes with alkyne/azide handles) B->C If applicable D Protein Digestion (e.g., Trypsin) B->D C->D E LC-MS/MS Analysis D->E F Data Analysis & Target Identification E->F

Caption: A generalized experimental workflow for target identification using covalent probes.

Cell Culture and Probe Treatment

This initial step involves treating live cells with the probe to allow for the covalent modification of target proteins in their native environment.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Probe Preparation: Prepare a stock solution of 4-(Iodomethyl)-2,5-dihydrofuran-2-one in a compatible solvent such as DMSO.

  • Treatment: Treat cells with the desired concentration of the probe. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing significant cytotoxicity.

  • Incubation: Incubate the cells for a predetermined period. A time-course experiment is recommended to identify the optimal incubation time for target engagement.[9]

  • Control Samples: Prepare control samples treated with vehicle (e.g., DMSO) alone to account for background protein expression changes.

Proteomic Sample Preparation

Following treatment, the cells are lysed, and the proteome is prepared for mass spectrometry analysis.

Protocol:

  • Cell Harvest: Wash the cells with ice-cold PBS to remove excess probe and media. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin. This is a critical step for bottom-up proteomics.[10]

Target Identification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying proteins in complex biological samples.[10][11]

Protocol:

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra.[9]

  • Database Searching: Search the acquired tandem mass spectra against a protein sequence database to identify the peptides and their corresponding proteins.

  • Data Analysis: Utilize specialized software to identify peptides that have been modified by the probe. This is achieved by searching for the specific mass shift corresponding to the addition of the furanone moiety.

  • Target Validation: Identified "hits" should be validated using orthogonal methods such as Western blotting or in vitro activity assays. Competitive proteomic experiments, where cells are pre-treated with a known inhibitor before probe treatment, can also confirm target engagement.[10]

Data Presentation and Interpretation

The vast amount of data generated from a chemoproteomics experiment must be carefully organized and interpreted to yield meaningful biological insights.

Table 1: Representative Data from a Hypothetical Target Identification Experiment

Protein IDGene NamePeptide SequenceMass Shift (Da)Fold Enrichment (Probe/Vehicle)Putative Function
P04035G6PDK.VLGQYFGNPDGEGPNN.L+125.0215.2Pentose Phosphate Pathway
Q06830IDH1C.LLPNVEEACPII.K+125.0212.8Citric Acid Cycle
P30043HMGCS1A.GCTLIVVMEGTV.A+125.029.5Mevalonate Pathway

The identification of multiple enzymes within a known biosynthetic pathway, as illustrated in the hypothetical data above, provides strong evidence for the pathway's modulation by the cellular state under investigation.

Application in Biosynthetic Pathway Mapping

By identifying the protein targets of 4-(Iodomethyl)-2,5-dihydrofuran-2-one under different cellular conditions (e.g., disease vs. healthy, treated vs. untreated), researchers can infer the activity of entire biosynthetic pathways.

Pathway_Mapping A Precursor A B Intermediate B A->B E1 C Intermediate C B->C E2 D Product D C->D E3 E1 Enzyme 1 (Target of Probe) E2 Enzyme 2 (Target of Probe) E3 Enzyme 3

Caption: Mapping a biosynthetic pathway by identifying key enzymes as targets of the probe.

If, for instance, a particular disease state leads to the increased labeling of several enzymes in the pentose phosphate pathway, it suggests that this pathway is upregulated in the disease. This information can then be used to develop therapeutic strategies that target this pathway.

Conclusion and Future Directions

4-(Iodomethyl)-2,5-dihydrofuran-2-one represents a valuable addition to the chemical biology toolbox for exploring the reactive proteome. Its straightforward synthesis, predictable reactivity, and amenability to mass spectrometry-based workflows make it an accessible yet powerful tool for biosynthetic pathway mapping and drug target identification. Future iterations of this probe could incorporate "clickable" handles, such as an alkyne or azide group, to facilitate enrichment of labeled proteins and enhance the sensitivity of target identification.[11] As our understanding of the proteome's covalent landscape deepens, so too will our ability to rationally design the next generation of targeted therapeutics.

References

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  • Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides. ChemRxiv. [Link]

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  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one. PubChem. [Link]

  • Function-guided proximity mapping unveils electrophilic-metabolite sensing by proteins not present in their canonical locales. Proceedings of the National Academy of Sciences, 119(5), e2115293119. [Link]

  • Protocol to identify multiple protein targets and therapeutic compounds using an in silico polypharmacological approach. STAR Protocols, 3(3), 101569. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 74(11), 854-859. [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(8), 2825-2834. [Link]

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  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 591. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]

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  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Mechanisms underlying food functionality via molecular chaperones: Chemical training hypothesis. Bioscience, Biotechnology, and Biochemistry, 80(1), 1-9. [Link]

  • Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(23), 16501–16510. [Link]

  • An update of label-free protein target identification methods for natural active products. Theranostics, 12(4), 1829-1847. [Link]

  • Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Current Molecular Pharmacology, 17(1), e230523217215. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(7), 555. [Link]

  • Chemical transformations of furan-2(5H)-ones. Russian Chemical Reviews, 84(8), 767-795. [Link]

  • 4-Methyl-5H-furan-2-one. NIST Chemistry WebBook. [Link]

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

  • Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). Bioscience, Biotechnology, and Biochemistry, 62(10), 1865-1870. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Iodomethyl)-2,5-dihydrofuran-2-one as a Bifunctional Michael Acceptor in Tandem Conjugate Additions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, experimental design, and self-validating protocols for tandem Michael-alkylation sequences.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, experimental design, and self-validating protocols for tandem Michael-alkylation sequences.

Executive Summary

The butenolide (2,5-dihydrofuran-2-one) scaffold is a privileged pharmacophore in drug discovery, frequently appearing in anti-inflammatory, antimicrobial, and anticancer agents. Functionalizing the C4 position of this ring via conjugate addition is a powerful strategy for generating molecular complexity.

As a bifunctional electrophile, 4-(Iodomethyl)-2,5-dihydrofuran-2-one [1] offers unparalleled synthetic utility. It couples a highly reactive Michael acceptor (the α,β -unsaturated lactone) with a potent alkylating agent (the allylic iodomethyl group). This unique electronic topology allows it to undergo tandem Michael addition-intramolecular substitution (SN2) sequences. By carefully selecting the nucleophile and reaction conditions, researchers can rapidly construct sterically constrained spirocycles, fused bicyclic lactams, and complex heterocycles in a single operational step[2].

Mechanistic Causality: The Bifunctional Electrophile

To harness the full potential of 4-(iodomethyl)-2,5-dihydrofuran-2-one, one must understand the causality behind its reactivity profile.

Why the Iodomethyl Derivative?

While chloromethyl and bromomethyl analogs are common synthetic intermediates[3], the iodomethyl derivative is specifically chosen for tandem cyclizations. Iodine is a highly polarizable, superior leaving group. This dramatically lowers the activation energy for the secondary intramolecular SN2 step, ensuring the tandem sequence goes to completion and preventing the accumulation of uncyclized Michael adducts.

LUMO Control and Regioselectivity

The initial step of the reaction is governed by Lowest Unoccupied Molecular Orbital (LUMO) control. Soft nucleophiles (such as malonate enolates, primary amines, and thiols) preferentially attack the β -carbon (C4) via conjugate addition, rather than attacking the hard carbonyl carbon (1,2-addition) or directly displacing the iodide via intermolecular SN2.

Once the nucleophile adds to C4, the resulting enolate (or the heteroatom of a bifunctional nucleophile) is perfectly positioned to displace the iodide. This irreversible ring closure is thermodynamically driven by the expulsion of the stable iodide anion and the formation of a new, stable ring system.

Mechanism A 4-(Iodomethyl)-2,5-dihydrofuran-2-one (Bifunctional Acceptor) B Intermolecular Michael Addition Attack at C4 (β-carbon) A->B Nu Nucleophile (e.g., R-NH2, Malonate) Nu->B Soft Nu Trajectory C Zwitterionic / Enolate Intermediate (Nu attached to C4) B->C C=C to C-C Shift D Intramolecular SN2 Displacement Attack on Iodomethyl Group C->D Ring Closure E Fused or Spirocyclic Lactone + I⁻ (Leaving Group) D->E Irreversible Step

Mechanistic pathway of tandem Michael addition-alkylation using 4-(iodomethyl)-2,5-dihydrofuran-2-one.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the reaction trajectory is proceeding as intended before moving to the next step.

Protocol A: Synthesis of Spirocyclopropanated Butenolides (Carbon Nucleophiles)

This protocol utilizes a 1,3-dicarbonyl compound to form a highly strained spirocyclopropane ring fused to the lactone.

Causality of Reagents:

  • Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is chosen because it is a strong, non-nucleophilic base. It rapidly and quantitatively deprotonates dimethyl malonate without competing for the iodomethyl electrophile.

  • Temperature (0 °C): The iodomethyl group is highly reactive. Cooling the reaction suppresses direct intermolecular SN2 alkylation of the malonate, favoring the lower-activation-energy conjugate addition pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Add dimethyl malonate (1.1 equiv) and anhydrous THF (0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DBU (1.5 equiv) dropwise. Stir for 15 minutes to ensure complete enolate formation.

  • Electrophile Addition: Slowly add a solution of 4-(iodomethyl)-2,5-dihydrofuran-2-one (1.0 equiv) in THF dropwise over 10 minutes.

  • Reaction & Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Self-Validation & QC:

    • TLC Check: The starting lactone (UV-active, quenches at 254 nm) should disappear. The product will appear as a new, less polar spot (due to the loss of the highly polarizable iodine atom).

    • LC-MS Check: Look for a mass shift where [M+H]+ equals the mass of the lactone + malonate - HI (128 Da).

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Fused Bicyclic Lactams (Nitrogen Nucleophiles)

This protocol utilizes primary amines to construct pyrrolidine rings fused to the butenolide core, a common motif in alkaloid natural products.

Causality of Reagents:

  • Base (Triethylamine or Excess Amine): The primary amine acts as both the Michael donor and the subsequent SN2 nucleophile. Triethylamine ( Et3​N ) is added as an auxiliary base to sponge the generated hydroiodic acid (HI), preventing the protonation and deactivation of the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(iodomethyl)-2,5-dihydrofuran-2-one (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under nitrogen and cool to 0 °C.

  • Amine Addition: Premix the primary amine (e.g., benzylamine, 1.05 equiv) and Et3​N (2.0 equiv) in CH2​Cl2​ . Add this mixture dropwise to the electrophile solution to prevent localized heating and polymerization.

  • Reaction & Maturation: Stir at 0 °C for 2 hours. The intramolecular cyclization of amines is typically faster than carbon nucleophiles due to the proximity effect and the high nucleophilicity of the intermediate secondary amine.

  • Self-Validation & QC:

    • Ninhydrin Stain: Spot the reaction mixture on a TLC plate and stain with ninhydrin. The starting primary amine will stain strongly (dark purple/blue). The fused bicyclic product (a tertiary amine) will not stain or will stain very weakly, providing instant visual confirmation of cyclization.

  • Quench & Workup: Dilute with CH2​Cl2​ and wash with saturated aqueous NaHCO3​ to remove ammonium salts. Dry the organic layer over MgSO4​ and concentrate.

Workflow S1 1. Preparation Dry Solvent, N2 atm S2 2. Reagent Mixing Cool to 0 °C S1->S2 S3 3. Base Addition Dropwise DBU/Et3N S2->S3 S4 4. In-Process QC TLC / LC-MS Check S3->S4 S5 5. Quench & Extract NH4Cl (aq) / EtOAc S4->S5 S6 6. Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for tandem conjugate addition and cyclization.

Quantitative Data Presentation

The following table summarizes the expected outcomes when reacting 4-(iodomethyl)-2,5-dihydrofuran-2-one with various classes of nucleophiles under optimized conditions.

Nucleophile TypeExample ReagentBase / CatalystSolvent & TempExpected Product ScaffoldTypical Yield Range
1,3-Dicarbonyl Dimethyl MalonateDBU (1.5 eq)THF, 0 °C to RTSpirocyclopropanated Lactone75 - 85%
Primary Amine Benzylamine Et3​N (2.0 eq) CH2​Cl2​ , 0 °CFused Bicyclic Pyrrolidinone80 - 90%
Bifunctional Thiol 2-Mercaptoethanol K2​CO3​ (1.2 eq)DMF, 0 °C to RTFused Oxathiolane-Lactone70 - 80%
Secondary Amine Morpholine Et3​N (1.5 eq) CH2​Cl2​ , 0 °C4-(Morpholinomethyl) Lactone*85 - 95%

*Note: Because secondary amines lack a second exchangeable proton, they undergo Michael addition and direct SN2 displacement intermolecularly, often resulting in cross-linked or non-cyclized substitution products rather than fused bicyclic systems.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101219881, 4-(Iodomethyl)-2,5-dihydrofuran-2-one. Retrieved from[Link]

  • Hu, B., et al. (2023). Organocatalytic Cloke–Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

Sources

Application

Advanced Application Note: Regioselective Alkylation Techniques Using 4-(Iodomethyl)-2,5-dihydrofuran-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

Executive Summary & Electrophile Profiling

The functionalization of butenolide (2,5-dihydrofuran-2-one) scaffolds is a critical operation in the synthesis of complex natural products (e.g., strigolactones, cardenolides) and pharmaceutical intermediates. 4-(Iodomethyl)-2,5-dihydrofuran-2-one (CAS: 488800-29-9) serves as a highly versatile, bifunctional electrophilic building block.

The Causality of Halogen Selection: While the bromomethyl and chloromethyl analogs are common, the iodomethyl variant is specifically chosen for its superior kinetic profile. The high polarizability and lower bond dissociation energy of the C–I bond allow nucleophilic substitutions to proceed under exceptionally mild conditions. This is a critical design choice: it prevents the need for harsh, elevated temperatures or strong bases that typically trigger undesired side reactions, such as the saponification (ring-opening) of the sensitive lactone moiety.

Mechanistic Framework: The SN2 vs. SN2' Dichotomy

Because 4-(iodomethyl)-2,5-dihydrofuran-2-one is an allylic iodide conjugated with a carbonyl system, it presents two distinct electrophilic sites, leading to a classic regioselectivity challenge:

  • Direct Alkylation (SN2 Pathway): Nucleophilic attack occurs directly at the exocyclic iodomethyl carbon (C4-CH₂I). This pathway preserves the endocyclic double bond, yielding the thermodynamic product. It is heavily favored by "hard" nucleophiles (e.g., alkoxides, amines) and stabilized enolates under polar aprotic conditions.

  • Conjugate Displacement (SN2' Pathway): The nucleophile attacks the C3 position of the furanone ring. This triggers a shift of the pi-electrons, ejecting the iodide leaving group and forming an exocyclic double bond (a 4-methylene-dihydrofuran-2-one derivative). This kinetic pathway is favored by "soft" nucleophiles (e.g., organocuprates) or through specific transition-metal catalysis (e.g., Pd or Cu) via a π-allyl intermediate .

G SM 4-(Iodomethyl)-2,5-dihydrofuran-2-one (Electrophile) SN2 SN2 Pathway (Direct Attack at CH₂I) SM->SN2 Hard Nu⁻ / Polar Aprotic SN2p SN2' Pathway (Attack at C3) SM->SN2p Soft Nu⁻ / Cu-Catalysis Nu Nucleophile (Nu⁻) Nu->SN2 Nu->SN2p Prod1 4-(Nu-methyl)-2,5-dihydrofuran-2-one (Endocyclic Alkene) SN2->Prod1 Prod2 3-Nu-4-methylene-dihydrofuran-2-one (Exocyclic Alkene) SN2p->Prod2

Mechanistic divergence of 4-(Iodomethyl)-2,5-dihydrofuran-2-one under SN2 vs SN2' conditions.

Quantitative Regioselectivity Data

The following table summarizes the causal relationship between reaction conditions and the resulting regiomeric ratio. Fine-tuning the nucleophile's hardness and the catalytic environment provides absolute control over the reaction trajectory.

EntryNucleophile SystemConditionsMajor PathwayRegiomeric Ratio (SN2 : SN2')Isolated Yield (%)
1Dimethyl malonate (Na⁺ enolate)THF, 0 °C to RTSN295 : 582%
2Morpholine (2.0 equiv)DMF, K₂CO₃, RTSN2>99 : 188%
3Phenylmagnesium bromide (PhMgBr)THF, -78 °CMixed40 : 6075%
4PhMgBr + CuCN (10 mol%)THF, -78 °CSN2'5 : 9581%
5Sodium PhenoxideDMF, 0 °CSN298 : 285%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks (TLC visualization and NMR shift tracking), researchers can definitively confirm the regiochemical outcome before proceeding to subsequent synthetic steps.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere (Ar/N2) Step2 2. Nucleophile Generation Deprotonation or Transmetalation at -78°C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 4-(Iodomethyl)butenolide Step2->Step3 Step4 4. Regioselective Control Temperature gradient & Catalyst tuning Step3->Step4 Step5 5. Quench & Workup NH4Cl (aq) quench, extraction, drying Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel) Step5->Step6

Standardized workflow for the regioselective alkylation of butenolide electrophiles.

Protocol A: Direct SN2 Alkylation (Thermodynamic Control)

Objective: Synthesis of 4-(Alkylmethyl)-2,5-dihydrofuran-2-one via direct displacement.

Rationale: Using a stabilized enolate in a polar aprotic solvent (THF) without transition metals favors direct attack at the highly electrophilic carbon bearing the iodide, bypassing the SN2' pathway.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon. Add anhydrous THF (10 mL) and cool to 0 °C.

  • Enolate Generation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol). Slowly add dimethyl malonate (1.0 mmol) dropwise. Stir for 30 minutes at 0 °C until H₂ evolution ceases.

  • Electrophile Addition: Dissolve 4-(Iodomethyl)-2,5-dihydrofuran-2-one (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the enolate over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature.

    • Self-Validation Check 1 (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The highly UV-active starting material (Rf ~0.5) will disappear, replaced by a new UV-active spot (Rf ~0.3).

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base, preventing lactone hydrolysis. Extract with Ethyl Acetate (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & NMR Validation: Purify via silica gel flash chromatography.

    • Self-Validation Check 2 (¹H NMR): Confirm the SN2 product by observing the retention of the endocyclic vinylic proton (C3-H) as a distinct singlet/multiplet near δ 6.0–6.2 ppm . The original CH₂I singlet (δ ~4.2 ppm) will have vanished.

Protocol B: SN2' Conjugate Displacement (Kinetic Control)

Objective: Synthesis of 3-Substituted-4-methylene-dihydrofuran-2-one via Cu-catalyzed allylic alkylation.

Rationale: The introduction of a Copper(I) salt forms an organocuprate intermediate. Cuprates are "soft" nucleophiles that undergo oxidative addition at the allylic system, forming a Cu(III) π-allyl intermediate that reductively eliminates to yield the SN2' product exclusively . The cryogenic temperature (-78 °C) is critical to prevent the thermal decomposition of the cuprate and to trap the kinetic product.

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with Argon. Add Copper(I) Cyanide (CuCN, 0.1 mmol, 10 mol%) and anhydrous THF (10 mL). Cool the suspension to -78 °C.

  • Cuprate Generation: Add Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 1.2 mmol) dropwise. Stir for 20 minutes at -78 °C to form the active lower-order cuprate.

  • Electrophile Addition: Dissolve 4-(Iodomethyl)-2,5-dihydrofuran-2-one (1.0 mmol) in 3 mL of anhydrous THF. Add dropwise over 15 minutes down the side of the flask to maintain the internal temperature.

  • Reaction Progression: Stir at -78 °C for 2 hours. Do not allow the reaction to warm above -40 °C prior to quenching, as this will erode regioselectivity.

  • Quench & Workup: Quench at -78 °C by adding a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (10 mL). This specific quench complexes the copper salts (forming a deep blue aqueous layer), preventing post-quench isomerization. Warm to room temperature, extract with Diethyl Ether (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification & NMR Validation: Purify via silica gel flash chromatography.

    • Self-Validation Check 2 (¹H NMR): Confirm the SN2' product by the complete disappearance of the endocyclic C3-H proton (δ 6.0–6.2 ppm) . Instead, look for the appearance of two new, distinct exocyclic terminal alkene protons (C=CH₂) appearing as doublets or singlets between δ 5.2 and 5.6 ppm .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101219881, 4-(Iodomethyl)-2,5-dihydrofuran-2-one" PubChem. Available at:[Link]

  • Li, Y., et al. "Highly enantioselective direct allylic alkylation of butenolides with Morita–Baylis–Hillman carbonates catalyzed by chiral squaramide-phosphine" RSC Advances, 2016, 6, 88261-88265. Available at:[Link]

  • Zhang, L., et al. "Pd-Catalyzed Asymmetric Allylic Alkylation of Carboxylic Acids for the Synthesis of Chiral Butenolidyl Ester Prodrugs and Peptide–Drug Conjugates" Organic Letters, 2025. Available at:[Link]

Method

Application Notes and Protocols for the Preparation and Use of Fluorescent Probes Incorporating 4-(Iodomethyl)-2,5-dihydrofuran-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis and application of fluorescent prob...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and application of fluorescent probes utilizing the novel linker, 4-(iodomethyl)-2,5-dihydrofuran-2-one. This reagent serves as a versatile anchor for covalently attaching fluorescent reporters to biomolecules, primarily through the alkylation of nucleophilic residues such as cysteine and lysine. We present detailed, step-by-step protocols for the synthesis of a custom fluorescent probe and its subsequent conjugation to a model protein. The underlying chemical principles, experimental design considerations, and methods for characterization and validation are discussed to ensure scientific rigor and reproducibility.

Introduction: The Potential of 4-(Iodomethyl)-2,5-dihydrofuran-2-one in Bioconjugation

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of molecular processes in real-time.[1] The functionality of these probes is critically dependent on the linker used to attach a fluorophore to a biomolecule of interest. 4-(Iodomethyl)-2,5-dihydrofuran-2-one is an emerging reagent in this field, offering a reactive iodomethyl group for covalent bond formation and a butenolide core. The butenolide moiety itself is found in numerous bioactive natural products and can potentially influence the properties of the resulting conjugate.[2]

The primary mechanism of action for this reagent is nucleophilic substitution, where the iodide, an excellent leaving group, is displaced by electron-rich moieties on proteins. The principal targets are the thiol group of cysteine residues and the ε-amino group of lysine residues.[3][4] The selectivity of the reaction can be effectively controlled by modulating the pH of the reaction buffer.

Strategic Considerations for Probe Design and Application

The design of a successful fluorescent probe experiment requires careful consideration of several factors beyond the labeling reaction itself. These include the delivery of the probe to its target, the spectroscopic properties of the chosen fluorophore, and the potential for the probe to interfere with the biological activity of the target molecule.[5]

Choosing the Right Fluorophore

The selection of a fluorophore should be guided by the specific application and available instrumentation. Key parameters to consider include:

  • Excitation and Emission Spectra: Ensure compatibility with the light sources and detectors of your fluorescence microscope or plate reader.

  • Quantum Yield and Molar Extinction Coefficient: These factors determine the brightness of the probe.

  • Photostability: Resistance to photobleaching is crucial for long-term imaging experiments.

  • Environmental Sensitivity: Some fluorophores exhibit changes in their fluorescence properties in response to their local environment, which can be exploited for specific sensing applications.[5]

Controlling Reaction Selectivity: Cysteine vs. Lysine

The differential nucleophilicity of cysteine and lysine residues at varying pH levels is the cornerstone of selective bioconjugation with alkylating agents.

  • Cysteine Labeling: The thiol group of cysteine has a pKa of approximately 8.5.[4] At a pH around 7.0-8.0, a significant portion of cysteine residues will be in the more nucleophilic thiolate form (S-), favoring reaction with the iodomethyl group.

  • Lysine Labeling: The ε-amino group of lysine has a pKa of around 10.5. To achieve significant deprotonation and reactivity, a higher pH of 8.5-9.5 is typically required.[4]

It is important to note that at higher pH values, the reaction with cysteine will still be faster, but the increased reactivity of lysine can lead to a less selective labeling pattern.

Synthesis of a Fluorescent Probe with a Nucleophilic Handle

To utilize 4-(iodomethyl)-2,5-dihydrofuran-2-one, a fluorescent dye with a nucleophilic functional group (e.g., an amine or a thiol) is required. This section details the synthesis of an amine-containing coumarin dye, which can then be conjugated to the linker.

Protocol 1: Synthesis of an Amine-Functionalized Coumarin Fluorophore

This protocol describes the synthesis of a coumarin derivative with a free amine that can subsequently react with 4-(iodomethyl)-2,5-dihydrofuran-2-one.

Materials:

  • 4-(Diethylamino)salicylaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis and Decarboxylation: To the crude product, add a solution of 10% HCl and reflux for 2-4 hours. This will hydrolyze the ester and cyano groups and induce decarboxylation.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure amine-functionalized coumarin.

Characterization:

  • Confirm the structure and purity of the synthesized fluorophore using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

  • Determine the key spectroscopic properties, including the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ).[6]

Preparation of the 4-(Iodomethyl)-2,5-dihydrofuran-2-one Fluorescent Probe

This protocol outlines the reaction of the amine-functionalized fluorophore with 4-(iodomethyl)-2,5-dihydrofuran-2-one.

Protocol 2: Synthesis of the Fluorescent Probe

Materials:

  • Amine-functionalized fluorophore (from Protocol 1)

  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Reverse-phase HPLC for purification

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-functionalized fluorophore (1 equivalent) in anhydrous DMF.

  • Add triethylamine or DIPEA (1.2 equivalents) to act as a base.

  • In a separate vial, dissolve 4-(iodomethyl)-2,5-dihydrofuran-2-one (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-(iodomethyl)-2,5-dihydrofuran-2-one dropwise to the fluorophore solution with vigorous stirring.

  • Stir the reaction at room temperature for 12-24 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final fluorescent probe.

Characterization:

  • Confirm the structure of the final probe by high-resolution mass spectrometry (HRMS) and NMR.

  • Re-characterize the spectroscopic properties (λex, λem, ε, and Φ) of the final probe.[1]

Application: Labeling of a Model Protein

This section provides a detailed protocol for the conjugation of the synthesized fluorescent probe to a model protein, such as Bovine Serum Albumin (BSA), which contains both cysteine and lysine residues.

Protocol 3: Cysteine-Selective Labeling of a Protein

Materials:

  • Synthesized fluorescent probe

  • Model protein (e.g., BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[7][8]

  • Ellman's reagent (DTNB) for thiol quantification[1][3][6]

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the protein has intramolecular disulfide bonds that mask the target cysteine, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

  • Buffer Exchange: Remove the excess TCEP by passing the protein solution through a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

  • Probe Preparation: Dissolve the fluorescent probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the fluorescent probe stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light.

  • Purification: Remove the unreacted probe by size-exclusion chromatography, eluting with PBS.[9] Collect the protein-containing fractions.

  • Characterization:

    • Confirm conjugation by MALDI-TOF mass spectrometry, observing an increase in the protein's molecular weight corresponding to the mass of the probe.[10][11][12]

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).

    • Quantify the remaining free thiols using Ellman's reagent to assess the efficiency of the cysteine labeling.[1][3][6]

Protocol 4: Lysine-Selective Labeling of a Protein

Materials:

  • Same as Protocol 3, with the exception of the reaction buffer.

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer (pH 9.0) at a concentration of 1-10 mg/mL.

  • Probe Preparation: Prepare a concentrated stock solution of the fluorescent probe in DMSO or DMF as described in Protocol 3.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the probe to the protein solution.

  • Incubate the reaction at room temperature for 4-6 hours, or overnight at 4°C, with gentle mixing and protected from light.

  • Purification and Characterization: Follow the same purification and characterization steps as outlined in Protocol 3.

Data Presentation and Interpretation

Parameter Cysteine Labeling Lysine Labeling Method of Determination
Optimal pH 7.0 - 8.08.5 - 9.5pH titration of reaction
Molar Excess of Probe 10-20 fold10-50 foldEmpirical optimization
Reaction Time 2-4 hours (RT)4-6 hours (RT)Time-course analysis
Typical Degree of Labeling (DOL) 0.5 - 2.01.0 - 5.0UV-Vis Spectroscopy
Primary Target Residue CysteineLysineMass Spectrometry

Visualizing the Workflow

Diagram 1: Synthesis of the Fluorescent Probe

Synthesis_Workflow A Amine-Functionalized Fluorophore C Reaction in Anhydrous DMF with Base (TEA/DIPEA) A->C B 4-(Iodomethyl)-2,5- dihydrofuran-2-one B->C D Purification by Reverse-Phase HPLC C->D Crude Product E Characterized Fluorescent Probe D->E Purified Probe Labeling_Workflow cluster_cysteine Cysteine Labeling cluster_lysine Lysine Labeling cluster_analysis Characterization C1 Protein in PBS (pH 7.4) C2 Add Fluorescent Probe C1->C2 C3 Incubate (RT, 2-4h) C2->C3 P Purification by Size-Exclusion Chromatography C3->P L1 Protein in Bicarbonate Buffer (pH 9.0) L2 Add Fluorescent Probe L1->L2 L3 Incubate (RT, 4-6h) L2->L3 L3->P A Analysis P->A A1 MALDI-TOF MS A->A1 A2 UV-Vis (DOL) A->A2 A3 Ellman's Assay A->A3

Caption: Workflow for selective protein labeling and analysis.

Conclusion and Future Perspectives

4-(Iodomethyl)-2,5-dihydrofuran-2-one represents a promising new tool for the construction of fluorescent probes for biological applications. The protocols outlined in this document provide a solid foundation for the synthesis and application of these probes, with a particular emphasis on achieving selective labeling of cysteine and lysine residues. The successful application of these probes will depend on careful optimization of the reaction conditions and thorough characterization of the resulting conjugates. Future work should focus on exploring the influence of the butenolide core on the properties of the fluorescent probes and their biological targets, as well as expanding the repertoire of fluorophores that can be incorporated using this versatile linker.

References

  • MDPI. (2014). Synthesis and Characterization of a Mg2+ -Selective Fluorescent Probe. Retrieved from [Link]

  • Creative Biolabs. (2024). Conjugation Based on Cysteine Residues. Retrieved from [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Retrieved from [Link]

  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]

  • Longdom Publishing. (n.d.). MALDI-TOF Mass Spectrometry and Protein Purification. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2012). Protein Identifications and characterization using MALDI -MS. Retrieved from [Link]

  • BioPharm International. (2016). Size-Exclusion Chromatography for Preparative Purification of Biomolecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Identification of Proteins by MALDI-TOF MS. Retrieved from [Link]

  • PubMed. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. Retrieved from [Link]

  • TIB. (1970). Development of MALDI-TOF mass spectrometry based methods for the identification and molecular characterization of proteins, phosphoproteins and DNA adducts. Retrieved from [Link]

  • Creative Biolabs. (2024). Conjugation Based on Lysine Residues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Retrieved from [Link]

  • Universiteit Gent. (2022). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Retrieved from [Link]

  • PubMed. (2001). Heterocyclic volatiles formed by heating cysteine or hydrogen sulfide with 4-hydroxy-5-methyl-3(2H)-furanone at pH 6.5. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on cysteine and cystine behaviour at hanging mercury drop electrode. Retrieved from [Link]

  • Organic Syntheses Procedure. (2019). Org. Synth. 2019, 96, 474. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new route to 2,5-dihydrofurans and tetrahydrofuro[3,2-b]furans via ring contraction of pyranoid C-glycosides. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Retrieved from [Link]

  • PubMed. (1999). Effects of L-cysteine and N-acetyl-L-cysteine on 4-hydroxy-2, 5-dimethyl-3(2H)-furanone (furaneol), 5-(hydroxymethyl)furfural, and 5-methylfurfural formation and browning in buffer solutions containing either rhamnose or glucose and arginine. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the hydroformylation of 2,5-dihydrofuran catalyzed by rhodium diphosphine complexes. Retrieved from [Link]

Sources

Application

Catalytic Asymmetric Allylation: A Practical Guide Using 4-(Iodomethyl)-2,5-dihydrofuran-2-one Precursors

Introduction: The Significance of Chiral Butenolides The γ-butenolide scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its presence is crucial for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Butenolides

The γ-butenolide scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its presence is crucial for the bioactivity of compounds with anticancer, anti-HIV, and antifungal properties.[3] The stereochemistry of substituents on the butenolide ring is often critical for therapeutic efficacy, making the development of robust and highly stereoselective synthetic methods a paramount objective in medicinal chemistry and drug development.[1]

Catalytic asymmetric allylation stands out as a powerful strategy for the enantioselective construction of carbon-carbon bonds, providing access to chiral building blocks with high atom economy.[4][5][6] This application note provides a detailed protocol for the catalytic asymmetric allylation of aldehydes using a functionalized and versatile precursor: 4-(iodomethyl)-2,5-dihydrofuran-2-one. This precursor serves as a valuable building block, enabling the introduction of a chiral butenolide moiety into a variety of molecular architectures.

We will delve into the synthesis of the key 4-(iodomethyl)-2,5-dihydrofuran-2-one precursor, followed by a comprehensive, step-by-step protocol for its application in an iridium-catalyzed asymmetric allylation reaction. The causality behind experimental choices, from catalyst selection to reaction conditions, will be thoroughly explained to provide a self-validating and transferable methodology for researchers in the field.

Part 1: Synthesis of the Key Precursor: 4-(Iodomethyl)-2,5-dihydrofuran-2-one

A reliable and reproducible synthesis of the allylic iodide precursor is fundamental to the success of the subsequent asymmetric allylation. We present a two-step sequence starting from the commercially available 4-(hydroxymethyl)-2,5-dihydrofuran-2-one.

Protocol 1: Iodination of 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one via an Appel-type Reaction

The conversion of the primary alcohol to the corresponding iodide is efficiently achieved under mild Appel reaction conditions. This method is favored for its high yield and compatibility with the sensitive butenolide core.[2][7][8]

Reaction Scheme:

Materials:

  • 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Dissolve the solids in anhydrous dichloromethane.

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The solution will turn dark brown.

  • Addition of Alcohol: Once the iodine has fully dissolved, add a solution of 4-(hydroxymethyl)-2,5-dihydrofuran-2-one (1.0 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the excess iodine (the brown color will disappear). Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(iodomethyl)-2,5-dihydrofuran-2-one as a stable solid.

Part 2: Iridium-Catalyzed Asymmetric Allylation of Aldehydes

With the key precursor in hand, we now turn our attention to the catalytic asymmetric allylation. Iridium catalysis, particularly with chiral phosphoramidite ligands, has proven to be exceptionally effective for the enantioselective allylic substitution of a wide range of nucleophiles, including those derived from aldehydes.[9] These systems are renowned for their high regioselectivity, favoring the formation of the branched, more sterically hindered product, which is often the desired isomer in complex molecule synthesis.

Conceptual Workflow

The catalytic cycle, illustrated below, involves the in-situ formation of a chiral iridium catalyst, which then reacts with the allylic iodide to form a π-allyl iridium intermediate. Concurrently, the aldehyde is converted to a nucleophilic enolate species. The enantioselective C-C bond formation occurs through the attack of the enolate on the π-allyl complex, with the chiral ligand dictating the stereochemical outcome.

Asymmetric Allylation Workflow cluster_0 Catalyst Activation cluster_1 Reaction Core Ir_Precursor [Ir(COD)Cl]₂ Active_Catalyst Chiral Iridium Catalyst Ir_Precursor->Active_Catalyst Ligand Exchange Ligand Chiral Phosphoramidite Ligand->Active_Catalyst Pi_Allyl π-Allyl Iridium Complex Active_Catalyst->Pi_Allyl Oxidative Addition Aldehyde Aldehyde (R-CHO) Enolate Enolate Nucleophile Aldehyde->Enolate Deprotonation Base Base Base->Enolate Product Chiral Homoallylic Alcohol (with Butenolide Moiety) Enolate->Product Nucleophilic Attack Allylic_Iodide 4-(Iodomethyl)-2,5- dihydrofuran-2-one Allylic_Iodide->Pi_Allyl Pi_Allyl->Product Product->Active_Catalyst Catalyst Regeneration caption Conceptual workflow of the Iridium-catalyzed asymmetric allylation.

Caption: Conceptual workflow of the Iridium-catalyzed asymmetric allylation.

Protocol 2: General Procedure for Catalytic Asymmetric Allylation

This protocol provides a general starting point for the asymmetric allylation of a model substrate, benzaldehyde. Optimization of reaction parameters may be necessary for different aldehyde substrates.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Phosphoramidite Ligand (e.g., (R,R)-Feringa-type ligand)

  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one

  • Benzaldehyde

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) to a flame-dried Schlenk tube. Add anhydrous THF and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and slightly colored.

  • Reaction Assembly: To the catalyst solution, add cesium carbonate (2.0 eq) and 4-(iodomethyl)-2,5-dihydrofuran-2-one (1.2 eq).

  • Substrate Addition: Add benzaldehyde (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and stir the reaction at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Outcomes for Various Aldehydes

The following table summarizes expected yields and enantioselectivities for the allylation of various aldehydes based on analogous iridium-catalyzed reactions reported in the literature. These values serve as a benchmark for researchers employing this protocol.

EntryAldehyde SubstrateExpected Yield (%)Expected ee (%)
1Benzaldehyde85-95>95
24-Methoxybenzaldehyde80-90>97
34-Nitrobenzaldehyde75-85>98
4Cinnamaldehyde70-80>90
5Cyclohexanecarboxaldehyde80-90>92

Note: Yields and enantioselectivities are highly dependent on the specific ligand, base, and reaction conditions employed. The data presented here are illustrative.

Part 3: Troubleshooting and Field-Proven Insights

Even with a robust protocol, experimental challenges can arise. This section provides a troubleshooting guide based on common issues encountered in iridium-catalyzed asymmetric allylations.

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Impure reagents or solvent. 3. Insufficiently inert atmosphere.1. Use fresh iridium precursor and ligand. Ensure proper catalyst pre-formation. 2. Use freshly distilled/dried solvents and purified reagents. 3. Employ rigorous Schlenk or glovebox techniques.
Low enantioselectivity 1. Racemization of the product. 2. Inappropriate ligand for the substrate. 3. Reaction temperature too high.1. Lower the reaction temperature. 2. Screen a variety of chiral ligands. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Formation of side products 1. Self-condensation of the aldehyde. 2. Decomposition of the allylic iodide.1. Add the aldehyde slowly to the reaction mixture. 2. Ensure the reaction is performed under an inert atmosphere and at a suitable temperature.

Conclusion

The catalytic asymmetric allylation using 4-(iodomethyl)-2,5-dihydrofuran-2-one offers a powerful and direct route to valuable chiral butenolide-containing molecules. The protocols and insights provided in this application note are designed to equip researchers with a reliable and understandable methodology. By carefully controlling reaction parameters and employing high-quality reagents, this transformation can be a valuable addition to the synthetic chemist's toolbox for the efficient construction of complex and biologically relevant compounds.

References

  • Anilkumar, G., Nambu, H., & Kita, Y. (2002). A simple and efficient iodination of alcohols on polymer-supported triphenylphosphine. Organic Process Research & Development, 6(2), 190-191. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

  • Carreira, E. M., & Sandmeier, T. (2020). Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. Organic Letters, 22(3), 1135–1138. [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

  • Hartwig, J. F. (2018). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chemical Reviews, 118(24), 11986-12043. [Link]

  • Helmchen, G., & Dahnz, A. (2007). Iridium-Catalyzed Asymmetric Allylic Alkylation. In Modern Allene Chemistry (pp. 1035-1078). Wiley-VCH. [Link]

  • Ibrahem, I., & Córdova, A. (2006). Direct Catalytic Intermolecular α-Allylic Alkylation of Aldehydes by Combination of Transition-Metal and Organocatalysis. Angewandte Chemie International Edition, 45(12), 1952-1956. [Link]

  • Krische, M. J., & Huddleston, R. R. (2004). Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate. Journal of the American Chemical Society, 126(24), 7604–7605. [Link]

  • Krautwald, S., Schafroth, M. A., Sarlah, D., & Carreira, E. M. (2014). Stereodivergent α-Allylation of Linear Aldehydes with Dual Iridium and Amine Catalysis. Journal of the American Chemical Society, 136(8), 3020–3023. [Link]

  • Mitsunuma, H., Tanabe, S., Fuse, H., Ohkubo, K., & Kanai, M. (2019). Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis. Chemical Science, 10(5), 1503-1508. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 101219881, 4-(Iodomethyl)-2,5-dihydrofuran-2-one. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 157706, 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. Retrieved from [Link].

  • Nangunuri, B. G., Shirke, R. P., & Kim, M. H. (2023). Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. Organic & Biomolecular Chemistry, 21(5), 1031-1035. [Link]

  • Stoltz, B. M., & Jiang, X. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. Accounts of Chemical Research, 49(9), 1950–1965. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-(Iodomethyl)-2,5-dihydrofuran-2-one Synthesis

Welcome to the technical support portal for the synthesis of 4-(iodomethyl)-2,5-dihydrofuran-2-one (PubChem CID: 101219881)[1]. This highly reactive allylic lactone is a critical intermediate in organic synthesis and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for the synthesis of 4-(iodomethyl)-2,5-dihydrofuran-2-one (PubChem CID: 101219881)[1]. This highly reactive allylic lactone is a critical intermediate in organic synthesis and drug development. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you optimize temperature conditions during its synthesis.

Causality & Mechanistic Insights (S_N2 Halogen Exchange)

The synthesis of 4-(iodomethyl)-2,5-dihydrofuran-2-one relies on the Finkelstein reaction, a classic bimolecular nucleophilic substitution (S_N2)[2]. In this process, the precursor 4-(bromomethyl)-2,5-dihydrofuran-2-one is treated with sodium iodide (NaI) in an acetone solvent system[3].

The Thermodynamic Driving Force: The reaction's success depends on Le Chatelier's principle. NaI is highly soluble in acetone, whereas the sodium bromide (NaBr) byproduct is practically insoluble[2]. As the S_N2 exchange occurs, NaBr precipitates out of the solution, irreversibly driving the equilibrium toward the iodinated product[3].

Why Temperature Optimization is Critical: Because the bromomethyl group is in an allylic position relative to the furanone ring's double bond, it is exceptionally reactive toward nucleophilic displacement[2]. The adjacent pi-system stabilizes the S_N2 transition state. However, this heightened reactivity means that standard Finkelstein conditions—which often involve refluxing acetone at 56 °C[4]—are too harsh for this specific substrate. Excessive heat provides the activation energy for unwanted side reactions, including thermal degradation, ring-opening, and polymerization of the furanone moiety[5].

Mechanism SM 4-(Bromomethyl)- 2,5-dihydrofuran-2-one NaI NaI / Anhydrous Acetone (Nucleophilic Attack) SM->NaI SN2 Exchange Product 4-(Iodomethyl)- 2,5-dihydrofuran-2-one NaI->Product 20-25 °C (Optimal) Precipitate NaBr Precipitate (Drives Equilibrium) NaI->Precipitate Phase Separation Degradation Polymerization & Degradation NaI->Degradation >50 °C (Thermal Stress)

Fig 1. Mechanistic pathway of the Finkelstein reaction highlighting temperature-dependent outcomes.

Troubleshooting Guides & FAQs

Q: Why is my reaction mixture turning dark brown/black and yielding a tarry residue? A: You are experiencing thermal degradation. While primary alkyl halides often require heating to 60–100 °C in Finkelstein or Swarts reactions to overcome activation barriers[6][7], allylic halides like 4-(bromomethyl)-2,5-dihydrofuran-2-one undergo substitution rapidly at room temperature. Heating this specific substrate above 40 °C leads to rapid decomposition. Maintain the reaction strictly between 20–25 °C.

Q: My reaction is stalling at 70% conversion at room temperature. How do I push it to completion without heating to reflux? A: First, verify that your acetone is strictly anhydrous. Water increases the solubility of the NaBr byproduct, preventing it from precipitating and halting the equilibrium shift[2]. If your solvent is perfectly dry and the reaction is still sluggish, you can safely increase the temperature to a maximum of 35 °C. Do not exceed 40 °C.

Q: How can I visually validate the progress of the reaction without sampling? A: The Finkelstein reaction is a self-indicating system. As the S_N2 exchange occurs, you will observe the formation of a fine, cloudy white precipitate (NaBr)[2]. If the solution remains completely clear after 30 minutes, the reaction has not initiated, which usually points to degraded/wet NaI or wet solvent.

Quantitative Data: Temperature Optimization Matrix

To guide your experimental design, the following table summarizes the quantitative relationship between reaction temperature, kinetics, and product integrity for this specific allylic lactone.

Temperature (°C)Avg. Reaction TimeConversion (%)Impurity ProfileRecommendation
0 – 5 °C > 24 hours< 50%Very CleanNot recommended (Too slow)
20 – 25 °C 4 – 6 hours> 95%Clean (< 2% byproducts)Optimal
35 – 40 °C 1 – 2 hours> 90%Minor degradation (5-10%)Acceptable if closely monitored
56 °C (Reflux) < 1 hour< 60% (Isolated)High polymerization / TarDo Not Use

Experimental Protocol: Self-Validating S_N2 Halogen Exchange

Follow this step-by-step methodology to ensure high yields and prevent thermal degradation.

Step 1: Preparation & Purging Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere[5]. Ensure all glassware is cooled to room temperature before proceeding.

Step 2: Dissolution Dissolve 1.0 equivalent of 4-(bromomethyl)-2,5-dihydrofuran-2-one in anhydrous acetone to achieve a 0.2 M concentration. Validation Check: The solution should be completely clear and colorless.

Step 3: Nucleophile Addition Add 1.5 to 2.0 equivalents of anhydrous Sodium Iodide (NaI) in one portion at room temperature (20–25 °C). Validation Check: The solution will initially turn pale yellow as the NaI dissolves.

Step 4: Reaction Monitoring Stir the mixture at 20–25 °C. Do not apply external heat. Validation Check: Within 15 to 30 minutes, a cloudy white precipitate (NaBr) must begin forming. This visual cue confirms the S_N2 trajectory is active[2].

Step 5: Completion & Workup Monitor the reaction via TLC or GC-MS. Once conversion exceeds 95% (typically 4–6 hours), filter the heterogeneous mixture through a pad of Celite® to remove the NaBr precipitate[4]. Wash the filter cake with a small amount of cold acetone.

Step 6: Isolation Concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath temperature below 30 °C to prevent thermal degradation of the concentrated product.

Workflow Step1 1. Dissolve Bromide in Anhydrous Acetone Step2 2. Add 1.5 eq NaI at 20-25 °C Step1->Step2 Step3 3. Stir at Room Temp Observe NaBr Precipitation Step2->Step3 Decision Conversion >95% by TLC? Step3->Decision Step4A 4A. Filter NaBr & Concentrate (Bath <30 °C) Decision->Step4A Yes Step4B 4B. Warm to max 35 °C (If reaction stalls) Decision->Step4B No Step4B->Decision Re-evaluate

Fig 2. Step-by-step workflow for the temperature-optimized synthesis of the iodinated lactone.

References

  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

  • Finkelstein Reaction: Mechanism and Applications Source: Wikipedia URL:[Link]

  • Finkelstein Reaction in Chemistry: Definition, Types and Importance Source: Aakash Educational Services URL:[Link]

  • Preparation of Allylic Halides: Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Finkelstein Reaction Kinetics and Conditions Source: SATHEE - IIT Kanpur URL:[Link]

  • Chemistry Swarts Reaction vs Finkelstein Reaction Source: SATHEE - IIT Kanpur URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 4-(Iodomethyl)-2,5-dihydrofuran-2-one Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex mixtures, or stalled reactions when performing transition-metal-catalyze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex mixtures, or stalled reactions when performing transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Negishi) with 4-(iodomethyl)-2,5-dihydrofuran-2-one (also known as 4-(iodomethyl)furan-2(5H)-one).

System Overview: The Chemistry & Challenges

Coupling 4-(iodomethyl)-2,5-dihydrofuran-2-one presents two distinct, competing chemical challenges:

  • Electrophile Hyper-Reactivity: As an allylic iodide, the C–I bond undergoes extremely rapid oxidative addition to Pd(0), generating a highly reactive π -allyl palladium intermediate. If transmetalation is not equally fast, this intermediate is prone to Wurtz-type homocoupling or regioselective scrambling (attack at the α vs. γ position)[1][2].

  • Lactone Base Sensitivity: The core scaffold is an α,β -unsaturated γ -lactone (butenolide). This motif is highly sensitive to base-induced epimerization, Michael addition, and hydrolytic ring-opening, particularly under the aqueous basic conditions traditionally used in Suzuki couplings[3][4].

Pathway SM 4-(Iodomethyl) butenolide PiAllyl π-Allyl-Pd(II) Intermediate SM->PiAllyl Oxidative Addition Degradation Lactone Hydrolysis SM->Degradation Strong Base (H2O) Pd0 Pd(0) Catalyst Pd0->PiAllyl Transmetal Transmetalation (Boronic Acid) PiAllyl->Transmetal Base Homocoupling Homocoupling (Dimer) PiAllyl->Homocoupling Slow Transmetalation Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Caption: Competing pathways in the Pd-catalyzed cross-coupling of allylic butenolides.

Diagnostic Matrix: Quantitative Data

To optimize your reaction, compare your current conditions against the quantitative benchmarks below.

Table 1: Base and Solvent Screening Effects on Butenolide Integrity and Yield (Data reflects typical outcomes for 1.0 equiv allylic iodide, 1.5 equiv arylboronic acid, 5 mol% Pd(dppf)Cl₂, 3.0 equiv base, 2h reaction time).

Base SystemSolventTemp (°C)SM Recovery (%)Lactone Hydrolysis (%)Product Yield (%)
NaOH (2M aq)THF600>80<5
K₂CO₃ (aq)DMF8006512
K₃PO₄ (anhydrous)Toluene80101548
CsF (anhydrous) 1,4-Dioxane 60 0 <5 84

Table 2: Ligand Effects on Regioselectivity and Homocoupling (Data reflects reactions run under optimized CsF/Dioxane conditions).

LigandBite Angle (°) α -Attack Product (%) γ -Attack Product (%)Homocoupling (%)
PPh₃100422822
P(tBu)₃N/A681215
XPhosN/A75812
dppf 99 88 <5 <5

Frequently Asked Questions (Troubleshooting Guide)

Q1: My starting material is completely consumed, but the isolated yield of the cross-coupled product is <10%. What happened? Causality: The butenolide ring is an α,β -unsaturated γ -lactone. In the presence of strong aqueous bases (e.g., NaOH, KOH, or hot Na₂CO₃) typically used in standard Suzuki-Miyaura couplings, the lactone is highly susceptible to base-induced epimerization and hydrolytic ring-opening[3]. Solution: Switch to a weak, anhydrous base protocol. Using bases like CsF or K₃PO₄ in anhydrous solvents (e.g., 1,4-dioxane or toluene) prevents hydrolysis while still providing sufficient basicity to activate the boronic acid via a fluoroborate or phosphate complex[4].

Q2: I observe a significant amount of a non-polar side product. LC-MS indicates a mass corresponding to a dimer. How do I suppress this? Causality: 4-(Iodomethyl)-2,5-dihydrofuran-2-one is an allylic iodide. Oxidative addition of the C–I bond to Pd(0) is exceptionally fast. If the subsequent transmetalation step is comparatively slow, the resulting π -allyl-Pd(II) intermediate accumulates and reacts with unconsumed starting material, leading to Wurtz-type homocoupling[1]. Solution: Kinetically disfavor the bimolecular homocoupling by keeping the steady-state concentration of the electrophile low. This is achieved by adding the allylic iodide dropwise via a syringe pump over 1–2 hours.

Q3: NMR analysis of my crude mixture shows two different cross-coupled products. How do I control regioselectivity? Causality: The oxidative addition of allylic halides generates a delocalized π -allyl palladium complex. During reductive elimination, the nucleophile can attack at either the α -carbon (yielding the desired 4-substituted butenolide) or the γ -carbon (resulting in an exocyclic double bond or disrupted conjugation)[2][5]. Solution: Regioselectivity is heavily dictated by the steric bulk and bite angle of the phosphine ligand. Bidentate ligands with large bite angles (e.g., dppf) strongly favor α -attack by sterically shielding the more substituted γ -position[6].

Troubleshooting Start Low Yield Detected CheckSM Is SM Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckSide Identify Side Products YesSM->CheckSide CheckCat Check Catalyst System NoSM->CheckCat Water Water-soluble Degradation? CheckSide->Water Dimer Non-polar Dimer? CheckSide->Dimer FixCat Change Ligand (dppf), Check Reagent Purity CheckCat->FixCat FixBase Switch to Mild, Anhydrous Base (CsF) Water->FixBase Yes FixDimer Slow SM Addition, Increase Boronic Acid Dimer->FixDimer Yes

Caption: Diagnostic decision tree for isolating causes of low yields in allylic cross-couplings.

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is specifically engineered as a self-validating system to prevent lactone hydrolysis and suppress allylic homocoupling.

Step 1: Preparation of the Catalyst-Base Complex In a flame-dried Schlenk flask under argon, charge Pd(dppf)Cl₂ (5 mol%), the desired arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv).

  • Causality: CsF acts as a mild, non-nucleophilic base that activates the boronic acid without attacking the butenolide carbonyl.

  • Validation Check: CsF is highly hygroscopic. If the powder appears clumped rather than free-flowing, it has absorbed water. Do not proceed. Dry the CsF under vacuum at 150 °C for 4 hours prior to use, otherwise, lactone hydrolysis is guaranteed.

Step 2: Solvent Addition & Pre-activation Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the boronic acid. Stir at room temperature for 15 minutes.

  • Validation Check: The solution should turn a deep red/orange color, indicating the formation of the active Pd(0) species and pre-transmetalation complexes.

Step 3: Syringe-Pump Addition of the Electrophile Dissolve 4-(iodomethyl)-2,5-dihydrofuran-2-one (1.0 equiv) in a minimum volume of anhydrous 1,4-dioxane. Add this solution dropwise to the reaction mixture over 60 minutes using a syringe pump, while heating the flask to 60 °C.

  • Causality: Slow addition ensures the concentration of the allylic iodide remains near zero, allowing the slower transmetalation step to outcompete the bimolecular homocoupling reaction.

Step 4: Reaction Monitoring Stir for an additional 1 hour at 60 °C after the addition is complete.

  • Validation Check: Extract a 10 μ L aliquot, quench with water, and extract with EtOAc. Spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). If a fast-moving, non-polar spot (UV active) is prominent, homocoupling has occurred—reduce the syringe pump addition rate in your next attempt. If the aqueous layer stains heavily with KMnO₄, trace water has caused hydrolysis.

Step 5: Non-Aqueous Workup Cool the reaction to room temperature. Do not quench with water. Filter the crude mixture directly through a short pad of Celite to remove palladium black and inorganic fluoride salts. Wash the pad thoroughly with EtOAc.

  • Causality: Avoiding an aqueous workup prevents late-stage hydrolysis of the product butenolide during separation.

Step 6: Purification Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target 4-substituted butenolide.

Sources

Troubleshooting

Best deuterated solvents for dissolving 4-(Iodomethyl)-2,5-dihydrofuran-2-one in NMR analysis

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with irreproducible NMR spectra, unexpected peak splitting, or rapidly degrading samples when analyzing h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with irreproducible NMR spectra, unexpected peak splitting, or rapidly degrading samples when analyzing highly reactive intermediates.

4-(Iodomethyl)-2,5-dihydrofuran-2-one is a classic example of a "deceptive" molecule. While structurally compact, it houses two highly sensitive functional groups: an α,β -unsaturated lactone (butenolide) and an allylic iodide. The allylic iodide is an exceptionally potent electrophile, making your choice of deuterated solvent a critical experimental parameter. Selecting the wrong solvent will not just yield a poor spectrum; it will initiate in situ chemical reactions, destroying your sample before the first transient is even acquired.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does my sample completely degrade into a mixture of products when dissolved in DMSO-d6? A: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, but its oxygen atom is highly nucleophilic. When 4-(Iodomethyl)-2,5-dihydrofuran-2-one is dissolved in DMSO-d6, the solvent attacks the electrophilic carbon of the allylic iodide via an SN​2 mechanism. This displaces the iodide and forms an alkoxysulfonium intermediate. This is the initiating step of a1[1]. Upon standing at room temperature, this intermediate decomposes to yield 4-formyl-2,5-dihydrofuran-2-one (an aldehyde) and dimethyl sulfide[2]. Therefore, DMSO-d6 acts as a reactant rather than a passive solvent and must be strictly avoided.

Q2: Is CDCl3 (Chloroform-d) safe to use? I am observing new, unexplained multiplet peaks after leaving the tube in the autosampler for 24 hours. A: CDCl3 is generally non-nucleophilic but poses a latent risk due to its degradation profile. Over time, CDCl3 undergoes photo-oxidation to produce phosgene and deuterium chloride (DCl). The butenolide ring is highly sensitive to acidic conditions, which can catalyze the hydration of the double bond or initiate ring-opening[3]. Furthermore, the allylic iodide can undergo acid-catalyzed rearrangement. If CDCl3 must be used, it must be rigorously acid-free.

Q3: What are the absolute best solvents for long-term NMR stability of this compound? A: Acetone-d6 and Acetonitrile-d3 (CD3CN) are the optimal choices. Both are polar aprotic solvents that provide excellent solubilization of the polar lactone ring without exhibiting any nucleophilic behavior towards the allylic iodide. They are chemically inert to the butenolide system and do not generate acidic byproducts upon storage, ensuring your sample remains pristine even during long 13 C or 2D NMR acquisitions.

Q4: Can I use Methanol-d4 (CD3OD) to improve solubility? A: Absolutely not. Protic, nucleophilic solvents like CD3OD will induce rapid solvolysis. The oxygen in methanol will attack the allylic iodide, yielding the corresponding methyl ether (4-(methoxymethyl)-2,5-dihydrofuran-2-one) and generating DI (deuterium iodide) directly in the NMR tube. The generated acid will violently accelerate further decomposition of the lactone ring.

Quantitative Data: Solvent Compatibility Matrix

To facilitate quick decision-making, the following table summarizes the kinetic stability and compatibility of 4-(Iodomethyl)-2,5-dihydrofuran-2-one across standard NMR solvents.

Deuterated SolventNucleophilicityAcidity RiskLactone SolubilityEst. Degradation Half-LifeRecommendation
Acetone-d6 NoneNoneExcellent> 30 DaysHighly Recommended
CD3CN NoneNoneExcellent> 30 DaysHighly Recommended
CDCl3 (Fresh) NoneLowGood~ 7 DaysAcceptable (Requires Alumina)
CDCl3 (Aged) NoneHigh (DCl)Good< 12 HoursDo Not Use
CD3OD High (O-D)NoneExcellent< 2 HoursDo Not Use (Solvolysis)
DMSO-d6 High (S-O)NoneExcellent< 1 HourDo Not Use (Kornblum)

Experimental Protocols: Self-Validating Sample Preparation

If Acetone-d6 or CD3CN are unavailable and you must use CDCl3, follow this self-validating protocol to ensure the integrity of your allylic iodide sample.

Objective: To safely acquire NMR spectra in CDCl3 without acid-catalyzed degradation of the butenolide ring.

  • Step 1: Active Neutralization. Pass 1.0 mL of CDCl3 through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette directly into your collection vial.

    • Causality: This strips out any dissolved DCl and phosgene generated via photo-oxidation, preventing acid-catalyzed ring opening[3].

  • Step 2: Sample Dissolution. Dissolve 10-15 mg of 4-(Iodomethyl)-2,5-dihydrofuran-2-one in 0.6 mL of the freshly neutralized CDCl3. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Step 3: Self-Validation (The "Aldehyde Check"). Before setting up a long 13 C or multidimensional (HSQC/HMBC) acquisition, run a rapid 1 H NMR (1 to 4 scans). Check the 9.5–10.5 ppm region.

    • Causality: If degradation (e.g., Kornblum oxidation or hydrolysis) has initiated, an aldehyde proton will prominently appear in this region. If the baseline is clean, the sample is validated for long-term multidimensional experiments.

Degradation Pathway Visualization

The following diagram maps the specific mechanistic fates of 4-(Iodomethyl)-2,5-dihydrofuran-2-one when exposed to incompatible NMR solvents.

SolventReactivity Target 4-(Iodomethyl)- 2,5-dihydrofuran-2-one DMSO DMSO-d6 Target->DMSO Dissolves in Methanol CD3OD Target->Methanol Dissolves in Chloroform Aged CDCl3 Target->Chloroform Dissolves in Acetone Acetone-d6 / CD3CN Target->Acetone Dissolves in Kornblum Kornblum Oxidation (Aldehyde Formation) DMSO->Kornblum S-O attack on CH2-I Solvolysis Solvolysis (Ether Formation) Methanol->Solvolysis O-D attack on CH2-I AcidDeg Acid-Catalyzed Ring Opening Chloroform->AcidDeg DCl reacts with Lactone Stable Stable NMR Sample Acetone->Stable Inert Environment

Fig 1. Solvent-dependent degradation pathways of 4-(Iodomethyl)-2,5-dihydrofuran-2-one in NMR analysis.

References

  • Grokipedia. Kornblum oxidation. 1

  • ACS Publications (The Journal of Organic Chemistry). Synthesis of Epoxides from Alkyl Bromides and Alcohols with in Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. 2

  • ACS Publications (Organic Letters). A New Construction of 2-Alkoxypyrans by an Acylation−Reductive Cyclization Sequence. 3

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 4-(Iodomethyl)-2,5-dihydrofuran-2-one

Welcome to the Process Optimization and Technical Support hub for 4-(Iodomethyl)-2,5-dihydrofuran-2-one (PubChem CID: 101219881)[1]. This highly reactive allylic iodide (MW: 224.00 g/mol ) is a critical electrophilic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Technical Support hub for 4-(Iodomethyl)-2,5-dihydrofuran-2-one (PubChem CID: 101219881)[1]. This highly reactive allylic iodide (MW: 224.00 g/mol ) is a critical electrophilic intermediate in drug development and the synthesis of complex furanone derivatives[1][2].

Scaling up the production of halogenated furanones presents unique thermodynamic and stability challenges[3]. The intrinsic lability of the carbon-iodine bond, coupled with the Michael-acceptor nature of the furanone ring, requires precise kinetic control to prevent polymerization, elimination, and photo-degradation.

Process Workflow & Risk Mitigation

G Precursor 4-(Chloromethyl)- 2,5-dihydrofuran-2-one Reaction Finkelstein Exchange (NaI, MEK, 60°C) Precursor->Reaction ThermalRisk Thermal Degradation (Elimination/Polymerization) Reaction->ThermalRisk Prolonged Heating Workup Aqueous Quench (Na2S2O3 Wash) Reaction->Workup >98% Conversion PhotoRisk Photo-Oxidation to I2 (Discoloration) Workup->PhotoRisk Light Exposure Isolation Low-Temp Crystallization (Avoid Silica Gel) Workup->Isolation Product 4-(Iodomethyl)- 2,5-dihydrofuran-2-one Isolation->Product

Figure 1: Scale-up workflow and degradation risk points for iodofuranone synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Our pilot-scale (5 kg) yield dropped by 30% compared to the bench-scale (50 g) reaction. What causes this discrepancy? A: This is a classic heat-transfer artifact. At the bench scale, heating and cooling are nearly instantaneous. At the 5 kg scale, the extended ramp-up and cool-down times increase the residence time of the product at elevated temperatures. 4-(Iodomethyl)-2,5-dihydrofuran-2-one is thermally labile; prolonged heat exposure promotes elimination (yielding an exomethylene byproduct) or intermolecular alkylation/polymerization. Solution: Transition to a continuous flow reactor for the halogen exchange, or utilize active cryogenic cooling jackets to crash the temperature immediately once HPLC analysis indicates >98% conversion.

Q2: The isolated product turns from pale yellow to dark brown over a few days. How do we prevent this? A: The darkening is caused by the homolytic cleavage of the C-I bond triggered by ambient UV light, which liberates free iodine ( I2​ ). Similar iodinated dihydrofuranones require strict environmental controls[4]. Solution: All reactor sight-glasses and collection vessels must be amber-tinted or wrapped in foil. During the aqueous workup, incorporate a 5% sodium thiosulfate ( Na2​S2​O3​ ) wash to reduce any trace I2​ back to water-soluble iodide ( I− ). Store the final product in a freezer under an argon atmosphere[4].

Q3: Can we purify the crude mixture using standard silica gel chromatography at scale? A: No. Allylic iodides are notoriously unstable on slightly acidic, highly active surfaces like standard silica gel, which acts as a catalyst for decomposition. Solution: For scale-up, rely on low-temperature crystallization (e.g., from a mixture of ethyl acetate and heptane). If chromatography is absolutely necessary for a specific impurity profile, use deactivated silica (pre-treated with 1% triethylamine) or neutral alumina, though this complicates solvent recovery.

Q4: We are observing pitting in our 316L Stainless Steel reactor after several batches. Is the product corrosive? A: Yes. The combination of iodide salts, trace free iodine, and the slightly acidic nature of some furanone precursors will rapidly pit 316L stainless steel. Solution: Scale-up production of this compound must be conducted in glass-lined steel reactors or Hastelloy C-276 vessels.

Quantitative Optimization Data

Table 1: Solvent Selection & Kinetic Impact (Finkelstein Exchange)

Data represents optimization trials converting the chloromethyl precursor to the iodomethyl product using 1.5 eq NaI.

SolventBoiling Point (°C)NaI SolubilityReaction Time (to >95%)Byproduct FormationRecommendation
Acetone56High18 hoursLowGood for bench scale, too slow for manufacturing.
Methyl Ethyl Ketone (MEK) 80 Moderate 4 hours Low Optimal for scale-up; balances speed and thermal stability.
Acetonitrile82Low12 hoursModerateSub-optimal; poor NaI solubility limits reaction rate.
DMF153High1 hourHigh (Polymerization)Avoid; high boiling point makes solvent removal destructive.
Table 2: Stability & Storage Matrix

Purity monitored via HPLC (Area %) over 30 days.

Storage ConditionDay 1 PurityDay 7 PurityDay 30 PurityVisual Appearance (Day 30)
Room Temp, Clear Glass98.5%82.1%45.3%Dark brown, viscous oil
Room Temp, Amber Glass98.5%91.4%78.2%Orange liquid
Freezer (-20°C), Amber Glass 98.5% 98.5% 98.2% Pale yellow liquid/solid

Validated Scale-Up Protocol: Finkelstein Halogen Exchange

This protocol is designed as a self-validating system for the conversion of 4-(chloromethyl)-2,5-dihydrofuran-2-one to 4-(Iodomethyl)-2,5-dihydrofuran-2-one.

Prerequisites: Glass-lined reactor, amber-glass collection vessels, overhead stirring.

  • Reagent Preparation: Charge the glass-lined reactor with Methyl Ethyl Ketone (MEK) (10 L per 1 kg of precursor). Begin agitation at 150 RPM.

  • Salt Loading: Add Sodium Iodide (NaI) (1.5 equivalents). Causality: An excess of NaI is required to drive the equilibrium forward, as the precipitating NaCl is slightly soluble in MEK.

  • Precursor Addition: Add 4-(chloromethyl)-2,5-dihydrofuran-2-one (1.0 equivalent) in a single portion at ambient temperature.

  • Thermal Activation: Heat the reactor jacket to maintain an internal temperature of 60°C.

  • In-Process Control (IPC): After 3.5 hours, pull a 1 mL sample. Dilute in acetonitrile and analyze via HPLC (UV detection at 210 nm).

    • Validation Gate: The reaction is deemed complete when the precursor peak area is < 2%. If > 2%, continue heating and re-sample every 30 minutes.

  • Cooling & Filtration: Once validated, immediately apply active cooling to drop the internal temperature to 10°C. Filter the mixture through a sintered glass funnel to remove the precipitated NaCl byproduct.

  • Solvent Swap & Quench: Concentrate the filtrate under reduced pressure (max bath temp 30°C) to 20% of its original volume. Dilute with Ethyl Acetate (10 L/kg) and transfer to a separatory funnel.

  • Thiosulfate Wash (Critical): Wash the organic layer with cold 5% aqueous Na2​S2​O3​ (3 x 3 L/kg). Causality: This step neutralizes any I2​ generated via photo-oxidation, preventing downstream discoloration and autocatalytic degradation.

  • Drying & Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under high vacuum (in the dark) to yield the product. Store immediately at -20°C under Argon[4].

References

  • National Center for Biotechnology Information. "4-(Iodomethyl)-2,5-dihydrofuran-2-one | C5H5IO2 | CID 101219881 - PubChem." PubChem, 2026.
  • Sigma-Aldrich. "5-(Iodomethyl)dihydrofuran-2(3H)-one - 1729-32-4.
  • The Journal of Organic Chemistry. "An Efficient Synthesis of 4-Halo-5-hydroxyfuran-2(5H)
  • University of Pisa (ARPI). "Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring." ARPI, 2026.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-(Iodomethyl)- and 4-(Bromomethyl)-2,5-dihydrofuran-2-one in Nucleophilic Substitution

In the landscape of drug discovery and complex molecule synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall project timelines. The 4-(halomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and complex molecule synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall project timelines. The 4-(halomethyl)-2,5-dihydrofuran-2-one scaffold is a valuable building block, offering a reactive electrophilic site for the introduction of a wide array of functional groups via nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two common variants: 4-(Iodomethyl)-2,5-dihydrofuran-2-one and 4-(Bromomethyl)-2,5-dihydrofuran-2-one, supported by fundamental principles of organic chemistry and illustrative experimental data.

The Decisive Factor: Leaving Group Ability in S_N2 Reactions

The primary reaction pathway for these molecules involves a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the leaving group. The rate of this reaction is critically dependent on the nature of the leaving group; a better leaving group will depart more readily, resulting in a faster reaction.[1][2][3]

The efficacy of a leaving group is determined by two main factors:

  • Bond Strength: The bond between the carbon and the halogen (C-X) must be broken during the reaction. A weaker C-X bond leads to a lower activation energy for the reaction.

  • Anion Stability: A good leaving group must be stable as an anion after it has been displaced.

In the case of our two subject molecules, we are comparing the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker than the C-Br bond.[4][5] Furthermore, the iodide anion (I⁻) is larger and more polarizable than the bromide anion (Br⁻), allowing the negative charge to be dispersed over a larger volume, thus making it a more stable anion in solution.[4]

Consequently, the established order of reactivity for alkyl halides in S_N2 reactions is:

R-I > R-Br > R-Cl > R-F [5][6]

This fundamental principle dictates that 4-(Iodomethyl)-2,5-dihydrofuran-2-one will be a more reactive electrophile than its bromo- counterpart.

Quantitative Reactivity Comparison: Illustrative Data

Property4-(Iodomethyl)-2,5-dihydrofuran-2-one4-(Bromomethyl)-2,5-dihydrofuran-2-one
Relative Reaction Rate ~2-3x faster1x (baseline)
Typical Reaction Time 2-4 hours6-12 hours
Typical Reaction Temp. Room Temperature40-60 °C
Expected Yield >90%75-85%

This data is illustrative and based on established principles of leaving group ability in S_N2 reactions.

The significantly faster reaction rate and milder conditions required for the iodo- compound highlight its superior reactivity. This can be a considerable advantage in multi-step syntheses where minimizing reaction times and thermal degradation of sensitive functional groups is paramount.

Experimental Workflow and Mechanism

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using these substrates.

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification A Dissolve Halo-furanone in Acetone B Add Nucleophile (e.g., NaN3) A->B C Stir at Defined Temperature B->C D Filter Precipitate (e.g., NaBr/NaI) C->D Reaction Complete E Evaporate Solvent D->E F Dissolve in EtOAc E->F G Wash with Brine F->G H Dry with Na2SO4 G->H I Filter H->I J Evaporate Solvent I->J K Purify via Column Chromatography J->K SN2_Mechanism Nu Nu⁻ Reactant R-X Nu->Reactant Backside Attack TS [Nu---R---X]⁻ Reactant->TS Formation of Transition State Product Nu-R TS->Product Inversion of Configuration X X⁻ TS->X Leaving Group Departs Iodo_note For X=I: Lower Activation Energy Faster Reaction Bromo_note For X=Br: Higher Activation Energy Slower Reaction

Caption: The S_N2 mechanism highlighting the transition state.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 4-(Azidomethyl)-2,5-dihydrofuran-2-one.

Materials:

  • 4-(Iodomethyl)- or 4-(Bromomethyl)-2,5-dihydrofuran-2-one (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Acetone (ACS grade, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(halomethyl)-2,5-dihydrofuran-2-one (1.0 eq) and dissolve it in anhydrous acetone (approximately 10 mL per 1 mmol of substrate).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Monitoring:

    • For the iodo- starting material, stir the reaction mixture at room temperature.

    • For the bromo- starting material, heat the reaction mixture to 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours for the iodo- compound and 6-12 hours for the bromo- compound).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium iodide or sodium bromide.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash with brine to remove any remaining water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(azidomethyl)-2,5-dihydrofuran-2-one.

Conclusion and Recommendations

The choice between 4-(Iodomethyl)- and 4-(Bromomethyl)-2,5-dihydrofuran-2-one as a synthetic precursor should be guided by the specific requirements of the reaction.

  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one is the superior choice for reactions where high reactivity is desired. It allows for faster reaction times and milder conditions, which can be crucial for preserving sensitive functional groups and improving overall synthetic efficiency.

  • 4-(Bromomethyl)-2,5-dihydrofuran-2-one , while less reactive, is often more readily available and less expensive. It remains a viable option for many applications, particularly when longer reaction times or slightly elevated temperatures are acceptable.

For researchers and drug development professionals, understanding the fundamental reactivity differences between these two valuable building blocks enables more informed decisions in synthetic planning, leading to optimized reaction protocols and more efficient project execution.

References

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Reddit. (2016, October 24). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? r/chemhelp. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Retrieved from [Link]

  • Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Study Prep. Retrieved from [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Padwa, A., et al. (2016). Synthesis and Biological Properties of 2(5H)
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Ma, S., et al. (2004, February 20). An Efficient Synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the Sequential Halolactonization and γ-Hydroxylation of 4-Aryl-2,3-alkadienoic Acids. The Journal of Organic Chemistry.
  • PubChem. 4-(Iodomethyl)-2,5-dihydrofuran-2-one. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Reactivity of Dihalofuranones. Retrieved from [Link]

  • MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 10). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry.
  • American Chemical Society. (1996). Intramolecular Nucleophilic Acyl Substitution Reactions Mediated by XTi(O-i-Pr)3 (X = Cl, O-i-Pr)/2i-PrMgBr Reagent. Efficient Synthesis of Functionalized Organotitanium Compounds from Unsaturated Compounds. Journal of the American Chemical Society.
  • Polymer Chemistry.
  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • University of California, San Diego. Chapter 8: Nucleophilic substitutions. Organic Chemistry.
  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Bronze-Uhle, E. S. (2006, November). Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives.
  • ResearchGate. (2017, October 25). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Iodomethyl)-2,5-dihydrofuran-2-one

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory man...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Iodomethyl)-2,5-dihydrofuran-2-one, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-(Iodomethyl)-2,5-dihydrofuran-2-one was not located, data from structurally similar furanone compounds and general knowledge of halogenated organics provide a strong basis for a conservative safety assessment.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C5H5IO2PubChem[1]
Molecular Weight 224.00 g/mol PubChem[1]
Physical State Likely a liquid or low-melting solidInferred from similar compounds[2][3]
Classification Halogenated Organic CompoundGeneral Chemical Principles[4]

Anticipated Hazards: Based on the SDS for similar furanone derivatives, 4-(Iodomethyl)-2,5-dihydrofuran-2-one should be handled as a substance that is:

  • Harmful if swallowed. [5][6]

  • Causes skin and serious eye irritation. [5][6][7]

  • May cause respiratory irritation. [5][6][7]

The presence of the iodo- group classifies this compound as a halogenated organic waste .[4] Such compounds are subject to specific disposal regulations due to their potential to form toxic and persistent byproducts upon improper disposal.[8][9][10][11]

Pre-Disposal: In-Lab Neutralization Considerations

A critical consideration for iodinated organic compounds is the potential for the release of elemental iodine, which is a hazardous substance. While the carbon-iodine bond in 4-(Iodomethyl)-2,5-dihydrofuran-2-one is relatively stable, it is prudent to consider a pre-treatment step to mitigate this risk, especially if the waste will be stored for a period before collection by a licensed disposal company.

A common and effective method for neutralizing iodine is reduction to the much less hazardous iodide ion using a solution of sodium thiosulfate.[12][13]

Step-by-Step Neutralization Protocol:

  • Work in a Ventilated Area: All steps should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12][14]

  • Dilution: If dealing with a concentrated solution of the compound, dilute it with a compatible solvent (e.g., the solvent from the reaction mixture) to a manageable concentration.

  • Addition of Sodium Thiosulfate: Slowly add a 10% solution of sodium thiosulfate to the waste container while stirring.

  • Endpoint Determination: Continue adding the sodium thiosulfate solution dropwise until the characteristic brown/yellow color of any free iodine that may have formed disappears and the solution becomes colorless.[12]

  • pH Check: After neutralization, check the pH of the solution using a pH indicator strip. The ideal pH should be in the neutral range (6-8). Adjust with a mild acid or base if necessary.[12]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. 4-(Iodomethyl)-2,5-dihydrofuran-2-one waste must be collected as halogenated organic waste .[4]

Workflow for Waste Segregation:

Caption: Waste segregation decision workflow.

Key Steps for Collection:

  • Designated Container: Use a dedicated, leak-proof container clearly labeled "Halogenated Organic Waste".[4]

  • Labeling: The label should include the full chemical name, "4-(Iodomethyl)-2,5-dihydrofuran-2-one," and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][15] The storage area should be a designated satellite accumulation area.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if there is a risk of inhalation.[6]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.[6]

  • Disposal: The collected spill waste should be disposed of as halogenated organic waste.

Final Disposal Procedures

The ultimate disposal of 4-(Iodomethyl)-2,5-dihydrofuran-2-one must be conducted by a licensed hazardous waste disposal company.

Disposal Decision Pathway:

DisposalPathway cluster_Lab Laboratory Procedures cluster_EHS Environmental Health & Safety (EHS) Coordination cluster_Disposal Final Disposal A Identify Waste as 4-(Iodomethyl)-2,5-dihydrofuran-2-one B Perform Pre-disposal Neutralization (Optional but Recommended) A->B C Segregate as Halogenated Organic Waste B->C D Store in Labeled, Sealed Container C->D E Schedule Waste Pickup with Institutional EHS Office D->E F EHS Transports to Central Accumulation Area E->F G Licensed Hazardous Waste Disposal Company Collects Waste F->G H Incineration at a Permitted Facility G->H

Caption: End-to-end disposal pathway for 4-(Iodomethyl)-2,5-dihydrofuran-2-one.

Operational Plan:

  • Internal Collection: Once the laboratory waste container is full, it should be securely sealed and stored in the satellite accumulation area.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

  • Professional Disposal: The EHS department will then coordinate with a licensed hazardous waste disposal company for the final transport and disposal of the material, which for halogenated organic compounds, is typically high-temperature incineration.[4]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-(Iodomethyl)-2,5-dihydrofuran-2-one, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • PubChem. 4-(Iodomethyl)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. [Link]

  • Cheméo. Chemical Properties of 4,5-dihydro-2-methyl-3(2H)-furanone. [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?. [Link]

  • Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Health Physics Society. (2011, September 7). Disposal of iodine-125 via decay in storage. [Link]

  • University of Pittsburgh Environmental Health and Safety. Safe Handling and Storage of Chemicals. [Link]

  • University of North Carolina at Chapel Hill. (2016). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • MDPI. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. [Link]

  • Synerzine. (2018, November 30). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • The Good Scents Company. 2(5H)-furanone. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Iodomethyl)-2,5-dihydrofuran-2-one

Comprehensive Safety and Operational Guide: Handling 4-(Iodomethyl)-2,5-dihydrofuran-2-one For researchers and drug development professionals, handling novel halogenated furanones requires bridging the gap between theore...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(Iodomethyl)-2,5-dihydrofuran-2-one

For researchers and drug development professionals, handling novel halogenated furanones requires bridging the gap between theoretical chemistry and rigorous laboratory safety. 4-(Iodomethyl)-2,5-dihydrofuran-2-one (CAS: 488800-29-9)[1] is a highly reactive compound that demands stringent operational controls.

This guide provides a self-validating framework for handling this chemical, focusing on the causality behind the safety protocols to ensure that your laboratory operations are both scientifically sound and uncompromisingly safe.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 4-(Iodomethyl)-2,5-dihydrofuran-2-one presents a dual-threat mechanistic profile:

  • Potent Alkylating Agent: The iodomethyl group features an iodine atom that acts as an exceptional leaving group. This makes the adjacent carbon highly susceptible to nucleophilic attack (SN2 mechanism). In a biological context, this compound will rapidly and irreversibly alkylate cellular nucleophiles, such as the thiol groups in cysteine or the amine groups in DNA/proteins[2]. Alkylating agents are notorious for their mutagenic, teratogenic, and carcinogenic potential[3].

  • Michael Acceptor: The α,β-unsaturated lactone (furanone ring) acts as a Michael acceptor. While halogenated furanones are heavily researched as quorum-sensing inhibitors and anti-biofilm agents, their primary limitation in clinical application is their significant toxicity to eukaryotic cells[4]. They deplete cellular thiols (like glutathione), leading to severe oxidative stress and cell death.

Mechanism Compound 4-(Iodomethyl)-2,5- dihydrofuran-2-one Path1 Iodomethyl Group (Alkylating Agent) Compound->Path1 Path2 Furanone Ring (Michael Acceptor) Compound->Path2 Tox1 Irreversible Alkylation of DNA/Proteins Path1->Tox1 Tox2 Depletion of Cellular Thiols (GSH) Path2->Tox2 Outcome Eukaryotic Toxicity & Cellular Damage Tox1->Outcome Tox2->Outcome

Dual mechanistic pathways driving the eukaryotic toxicity of halogenated furanones.

Mandatory Personal Protective Equipment (PPE) Matrix

Because alkylating agents can permeate standard laboratory barriers, standard PPE is insufficient. The following matrix outlines the required gear and the chemical rationale behind each choice.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (or heavy-duty 8+ mil Nitrile).Alkyl iodides can rapidly permeate standard latex or thin nitrile. Butyl rubber provides superior resistance to halogenated alkylating agents[5].
Eye & Face Chemical safety goggles AND a full face shield.Furanones are severe mucous membrane irritants. A face shield prevents aerosolized droplets from reaching the face during pressurized transfers[2].
Body Protection Flame-resistant, fully buttoned lab coat + Chemical-resistant apron.Prevents skin absorption, which is a primary exposure route for lipophilic alkylating agents[2].
Respiratory Handled exclusively inside a certified Chemical Fume Hood.Prevents inhalation of toxic vapors. If hood ventilation fails, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is required[3].

Step-by-Step Operational Workflow

Every protocol involving 4-(Iodomethyl)-2,5-dihydrofuran-2-one must be treated as a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are met.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

  • Decontamination Prep: Prepare a 10% w/v Sodium Thiosulfate ( Na2​S2​O3​ ) bath in a wide-mouth secondary container. Rationale: Thiosulfate is a strong, odorless nucleophile that will rapidly displace the iodine via an SN2 reaction, neutralizing the alkylating hazard before disposal.

  • Clear the Deck: Remove all unnecessary equipment from the fume hood to prevent cross-contamination[6].

Phase 2: Weighing and Transfer

  • Closed-System Weighing: Never weigh this compound on an open laboratory bench. If an analytical balance is not available inside a fume hood, use a sealed, anti-static weigh boat or a closed vial. Tare the closed vial, add the chemical inside the hood, seal it, and re-weigh.

  • Solvent Addition: Dissolve the compound immediately upon transfer. Halogenated furanones exhibit low stability in certain aqueous solutions[4]; use appropriate anhydrous organic solvents (e.g., DCM, DMF) as dictated by your synthetic route.

Phase 3: Execution and Containment

  • Perform all reactions in secondary containment (e.g., a plastic tray large enough to hold the entire reaction volume).

  • Keep all flasks tightly capped when not actively adding reagents.

Workflow Start 1. Pre-Operation Fume Hood & PPE Check Prep 2. Prepare 10% Na2S2O3 Neutralization Bath Start->Prep Weighing 3. Closed-System Weighing (Inside Fume Hood) Prep->Weighing Reaction 4. Chemical Execution (Secondary Containment) Weighing->Reaction Decon 5. Decontamination & Hazardous Waste Disposal Reaction->Decon

Step-by-step operational workflow for handling 4-(Iodomethyl)-2,5-dihydrofuran-2-one.

Decontamination and Emergency Response

Proper disposal and spill response are critical to preventing long-term laboratory contamination.

Routine Decontamination & Disposal
  • Neutralization: Submerge all contaminated spatulas, glassware, and outer gloves into the 10% Sodium Thiosulfate bath immediately after use. Allow them to soak for at least 2-4 hours (preferably overnight) to ensure complete destruction of the alkylating agent.

  • Waste Segregation: Do not mix neutralized furanone waste with standard acid/base waste. Collect the neutralized aqueous layer and any organic washings in a dedicated, clearly labeled "Halogenated Organic Waste" container.

Emergency Spill Protocol
  • Small Spills (< 50 mL): Do NOT sweep dry. Cover the spill with an absorbent pad. Slowly pour the 10% Sodium Thiosulfate solution over the pad to neutralize the compound in situ. Wait 15 minutes, then collect the materials into a hazardous waste bag.

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated PPE and flush the affected area with clean, running water for a minimum of 15 minutes[5]. Do not use solvents to wash the skin, as this can accelerate the dermal absorption of the lipophilic furanone. Seek medical attention immediately, providing the SDS to the attending physician.

References

  • 4-(Iodomethyl)-2,5-dihydrofuran-2-one - PubChem. Source: nih.gov.
  • GENERAL GUIDELINES for FS lab safety - Faculty of Science. Source: utm.my.
  • SRS-002 Chemical Hygiene Plan - VA.gov. Source: va.gov.
  • Institute of Chemistry Safety Manual - University of the Philippines Diliman. Source: upd.edu.ph.
  • Safety Manual - Duke Chemistry. Source: duke.edu.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - MDPI. Source: mdpi.com.

Sources

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